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  • Product: 2-Bromo-5-(bromomethyl)benzoic acid
  • CAS: 258861-91-5

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 2-Bromo-5-(bromomethyl)benzoic Acid: Properties, Synthesis, and Pharmaceutical Applications

Executive Summary In modern medicinal chemistry and drug development, the strategic selection of bifunctional building blocks dictates the efficiency of synthetic pipelines. 2-Bromo-5-(bromomethyl)benzoic acid (CAS: 2588...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, the strategic selection of bifunctional building blocks dictates the efficiency of synthetic pipelines. 2-Bromo-5-(bromomethyl)benzoic acid (CAS: 258861-91-5) [1] is a highly versatile intermediate characterized by its orthogonal reactivity. Featuring both an aryl bromide and a highly reactive benzylic bromide, this compound serves as a linchpin in the modular synthesis of complex pharmacophores, including P2X7 and CRTH2 receptor antagonists[2][3].

This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and self-validating experimental protocols designed for scale-up and high-yield isolation.

Physicochemical Properties & Orthogonal Reactivity

The utility of 2-bromo-5-(bromomethyl)benzoic acid lies in the distinct electronic and steric environments of its functional groups. The electron-withdrawing carboxylic acid stabilizes the aromatic ring, while the benzylic bromide remains highly susceptible to nucleophilic attack.

Table 1: Core Physicochemical Properties
PropertyValue / Description
Chemical Name 2-Bromo-5-(bromomethyl)benzoic acid
CAS Number 258861-91-5[1]
Molecular Formula C8H6Br2O2[4]
Molecular Weight 293.94 g/mol [4]
Appearance Off-white to pale yellow crystalline powder
Storage Conditions 2–8°C under inert atmosphere (Argon/N2) to prevent hydrolysis
Table 2: Orthogonal Reactivity Profile
Functional GroupReactivity PathwayTypical ReagentsSynthetic Outcome
Benzylic Bromide SN2 Nucleophilic SubstitutionPrimary/Secondary Amines, Thiols, K2CO3Rapid functionalization at the benzylic position (mild conditions).
Aryl Bromide Transition-Metal Cross-CouplingPd(PPh3)4, Boronic Acids, BaseSuzuki/Buchwald-Hartwig couplings (requires forcing conditions).
Carboxylic Acid Esterification / AmidationMeOH/H+, or EDC/HOBt, AminesFormation of esters (e.g., CAS 90721-58-7)[5] or amides.

Synthetic Methodology: The Wohl-Ziegler Bromination

Mechanistic Causality

The most efficient route to synthesize 2-bromo-5-(bromomethyl)benzoic acid is the radical bromination of 2-bromo-5-methylbenzoic acid[6]. This is achieved via the Wohl-Ziegler reaction , utilizing N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN)[7].

  • Why NBS? NBS provides a low, steady-state concentration of molecular bromine (Br2) in the reaction mixture. This low concentration kinetically favors radical substitution at the benzylic position over electrophilic aromatic substitution on the ring.

  • Why AIBN and 80°C? AIBN undergoes homolytic cleavage at elevated temperatures (half-life of ~1 hour at 80°C) to generate nitrogen gas and two isobutyronitrile radicals[7]. These radicals abstract the benzylic hydrogen. The benzylic radical is resonance-stabilized by the aromatic ring, making it the thermodynamically favored site for subsequent bromine abstraction.

  • Solvent Selection: Halogenated solvents like chloroform (CHCl3) or carbon tetrachloride (CCl4) are chosen because they do not possess abstractable hydrogen atoms, preventing unwanted solvent participation in the radical chain mechanism[6]. Furthermore, the succinimide byproduct is highly insoluble in cold non-polar solvents, allowing for rapid purification via simple filtration.

Experimental Protocol

The following is a self-validating protocol optimized for high regioselectivity and yield.

Step 1: Reaction Assembly

  • In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-bromo-5-methylbenzoic acid (1.0 equiv) in anhydrous CHCl3 (approx. 10 mL per gram of substrate).

  • Purge the system with inert gas (Argon or N2) for 10 minutes to remove oxygen, which can quench radical intermediates.

Step 2: Reagent Addition & Initiation

  • Add N-bromosuccinimide (1.05 equiv) and AIBN (0.05 equiv) to the solution at room temperature[6]. Note: A slight excess of NBS ensures complete conversion, while keeping it low prevents di-bromination.

  • Gradually heat the reaction mixture to 80°C (reflux) using an oil bath[6].

Step 3: Monitoring & Propagation

  • Maintain reflux for 4 to 12 hours. The reaction transitions from a suspension to a clear solution, eventually precipitating white succinimide as the reaction progresses.

  • Monitor the reaction via TLC (Hexanes:Ethyl Acetate) or HPLC to confirm the consumption of the starting material.

Step 4: Quenching and Isolation

  • Cool the reaction mixture to 0°C in an ice bath to maximize the precipitation of succinimide.

  • Filter the mixture through a pad of Celite to remove the succinimide byproduct.

  • Wash the organic filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product via recrystallization (e.g., from toluene/hexanes) to yield pure 2-bromo-5-(bromomethyl)benzoic acid.

SynthesisWorkflow A 2-Bromo-5-methylbenzoic acid (Starting Material) B Add NBS (1.05 eq) & AIBN (0.05 eq) in Anhydrous Solvent (e.g., CHCl3) A->B C Reflux at 80°C (Radical Initiation & Propagation) B->C Heat / N2 D Cool to 0°C & Filter (Remove Succinimide Byproduct) C->D 4-12 hours E Aqueous Workup & Concentration (Na2SO4 Drying) D->E F 2-Bromo-5-(bromomethyl)benzoic acid (Target Compound) E->F Recrystallization

Synthetic workflow for 2-Bromo-5-(bromomethyl)benzoic acid via Wohl-Ziegler bromination.

Applications in Drug Development

The structural duality of 2-bromo-5-(bromomethyl)benzoic acid makes it a privileged scaffold in the synthesis of targeted therapeutics, particularly in immunology and inflammation.

P2X7 Receptor Antagonists

The P2X7 receptor is an ATP-gated ion channel primarily expressed on macrophages, mast cells, and lymphocytes. Its activation leads to the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β)[2]. 2-Bromo-5-(bromomethyl)benzoic acid is utilized to synthesize adamantane-based benzamide derivatives. The benzylic bromide undergoes facile SN2 displacement with complex amines (e.g., substituted cyclohexylamines), while the carboxylic acid is converted to an amide using adamantyl-derivatives. These compounds act as potent P2X7 antagonists, offering therapeutic avenues for rheumatoid arthritis, cardiovascular diseases, and immune disorders[2].

CRTH2 Receptor Antagonists

Prostaglandin D2 (PGD2) drives allergic responses by binding to the CRTH2 receptor (chemoattractant receptor-homologous molecule expressed on Th2 cells)[3]. Activation of CRTH2 mediates the migration of Th2 cells and eosinophils, exacerbating conditions like allergic asthma, rhinitis, and COPD[3]. The methyl ester derivative (Methyl 2-bromo-5-(bromomethyl)benzoate, CAS 90721-58-7)[5] is a critical intermediate in synthesizing 2-sulfanyl-benzimidazol-1-yl-acetic acid derivatives. The benzylic bromide is utilized to alkylate benzimidazole cores, creating highly specific CRTH2 antagonists that block PGD2-dependent inflammatory cascades[3].

DrugPathways Core 2-Bromo-5-(bromomethyl)benzoic acid Sub1 Amine S_N2 & Amidation (Adamantyl Derivatives) Core->Sub1 Sub2 Benzimidazole Alkylation (via Methyl Ester) Core->Sub2 Drug1 Adamantane Benzamides (P2X7 Antagonists) Sub1->Drug1 Drug2 Benzimidazol-1-yl-acetic acids (CRTH2 Antagonists) Sub2->Drug2 Effect1 Inhibit IL-1β Release (Anti-inflammatory) Drug1->Effect1 Receptor Blockade Effect2 Block Th2 Cell Migration (Anti-asthma / Allergy) Drug2->Effect2 Receptor Blockade

Pharmaceutical applications of 2-bromo-5-(bromomethyl)benzoic acid in drug development.

References

  • 1194354-14-7|3-Bromo-2-(bromomethyl)
  • 2-溴-5-(溴甲基)
  • Source: google.
  • Source: google.
  • Source: google.
  • Source: benchchem.
  • 90721-58-7 | Methyl 2-bromo-5-(bromomethyl)

Sources

Exploratory

Spectroscopic Characterization of 2-Bromo-5-(bromomethyl)benzoic Acid: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic signature of 2-Bromo-5-(bromomethyl)benzoic acid (CAS No. 258861-91-5). While experimental spectra for this specific compound...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic signature of 2-Bromo-5-(bromomethyl)benzoic acid (CAS No. 258861-91-5). While experimental spectra for this specific compound are not widely available in public databases, this document, grounded in the principles of spectroscopic interpretation and data from closely related structural analogs, presents a reliable, predicted spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction: The Structural Context

2-Bromo-5-(bromomethyl)benzoic acid is a disubstituted benzoic acid derivative containing two bromine atoms in different chemical environments: one directly attached to the aromatic ring and another in a benzylic position. Its molecular formula is C₈H₆Br₂O₂ and its structure presents several key features for spectroscopic analysis: a trisubstituted benzene ring, a carboxylic acid group, and a bromomethyl group. Understanding the interplay of these functional groups is crucial for interpreting its spectroscopic data.

The analysis herein is built upon established principles of spectroscopy and comparative data from analogous compounds, including 2-bromo-5-methylbenzoic acid and 2-bromobenzoic acid. This approach allows for a scientifically rigorous prediction of the spectral characteristics of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-Bromo-5-(bromomethyl)benzoic acid, both ¹H and ¹³C NMR will provide definitive information about its carbon-hydrogen framework.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural determination.

Workflow for NMR Sample Preparation and Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of sample B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) A->B C Add internal standard (e.g., TMS) B->C D Transfer to a 5 mm NMR tube C->D E Insert sample into NMR spectrometer (e.g., 400 MHz) D->E F Lock, tune, and shim the instrument E->F G Acquire ¹H NMR spectrum (e.g., 16 scans) F->G H Acquire ¹³C NMR spectrum (e.g., 1024 scans) F->H I Apply Fourier transform H->I J Phase and baseline correct the spectra I->J K Calibrate chemical shifts to TMS (0.00 ppm) J->K L Integrate ¹H NMR signals K->L

Caption: Standard workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons, the two benzylic protons, and the acidic proton of the carboxylic acid.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~11-13Broad Singlet1H-COOHThe carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. Its chemical shift can be highly dependent on concentration and solvent.
~7.9-8.1Doublet (d)1HAr-HThis proton is ortho to the carboxylic acid group, leading to significant deshielding.
~7.6-7.8Doublet of Doublets (dd)1HAr-HThis proton is situated between the bromo and bromomethyl groups and will be influenced by both.
~7.4-7.6Doublet (d)1HAr-HThis proton is ortho to the ring bromine atom.
~4.7-4.9Singlet (s)2H-CH₂BrThe benzylic protons are deshielded by the adjacent bromine atom and the aromatic ring. Data from similar structures with bromomethyl groups supports this range.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~168-172-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded due to the two adjacent oxygen atoms. This is a characteristic chemical shift for this functional group.[1]
~138-142Ar-CQuaternary carbon attached to the bromomethyl group.
~133-136Ar-CHAromatic methine carbon.
~131-134Ar-CQuaternary carbon attached to the carboxylic acid group.
~130-132Ar-CHAromatic methine carbon.
~128-130Ar-CHAromatic methine carbon.
~120-125Ar-CQuaternary carbon attached to the bromine atom. The direct attachment of bromine causes a noticeable upfield shift compared to other substituted carbons.
~30-33-CH₂BrThe benzylic carbon is shielded compared to the aromatic carbons but deshielded relative to a simple alkane due to the attached bromine.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Bromo-5-(bromomethyl)benzoic acid will be dominated by absorptions from the carboxylic acid and the aromatic ring.

Experimental Protocol: IR Data Acquisition

Methodology:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Background Spectrum: A background spectrum of the empty ATR crystal or the pure KBr pellet is recorded.

  • Sample Spectrum: The sample is placed in the beam path, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Spectrum
Predicted Frequency Range (cm⁻¹)Vibration TypeFunctional GroupInsights
2500-3300 (broad)O-H stretchCarboxylic AcidThis very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
~1700-1725C=O stretchCarboxylic AcidA strong, sharp absorption band indicative of the carbonyl group in the carboxylic acid.
~1600, ~1475C=C stretchAromatic RingThese two bands are characteristic of carbon-carbon stretching vibrations within the benzene ring.
~1210-1320C-O stretchCarboxylic AcidA strong band associated with the stretching of the carbon-oxygen single bond.
~800-900C-H bend (out-of-plane)Aromatic RingThe specific frequency in this region can give clues about the substitution pattern of the aromatic ring.
~600-700C-Br stretchAryl and Alkyl HalideAbsorptions for the C-Br bond are typically found in the fingerprint region and can be weak to moderate in intensity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol: MS Data Acquisition

Technique: Electron Ionization (EI) is a common technique for the analysis of relatively small organic molecules.

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺˙).

  • Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation to produce a series of smaller, characteristic fragment ions.

  • Mass Analysis: The ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Predicted Mass Spectrum

The molecular weight of 2-Bromo-5-(bromomethyl)benzoic acid is 293.94 g/mol . Due to the presence of two bromine atoms, the mass spectrum will show a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio.

Predicted Fragmentation Pathway

M [C₈H₆⁷⁹Br₂O₂]⁺˙ m/z = 292 [M]⁺˙ (and M+2, M+4 peaks) F1 [C₈H₅⁷⁹Br₂O]⁺ m/z = 275 [M-OH]⁺ M->F1 - •OH F2 [C₇H₅⁷⁹Br₂]⁺ m/z = 247 [M-COOH]⁺ M->F2 - •COOH F3 [C₈H₆⁷⁹BrO₂]⁺ m/z = 213 [M-Br]⁺ M->F3 - •Br F4 [C₇H₆⁷⁹Br]⁺ m/z = 171 [M-Br-COOH]⁺ F3->F4 - COOH

Caption: Predicted major fragmentation pathways for 2-Bromo-5-(bromomethyl)benzoic acid in EI-MS.

Key Predicted m/z Peaks:

  • m/z 292/294/296 (Molecular Ion, [M]⁺˙): The molecular ion peak will appear as a triplet with an approximate intensity ratio of 1:2:1, which is characteristic for a molecule containing two bromine atoms.

  • m/z 213/215 ([M-Br]⁺): Loss of a bromine radical from the molecular ion. This will appear as a doublet with a 1:1 intensity ratio. Loss of the benzylic bromine is generally more favorable.

  • m/z 247/249/251 ([M-COOH]⁺): Loss of the carboxylic acid group as a radical. This will appear as a triplet with a 1:2:1 intensity ratio.

  • m/z 171/173: This corresponds to the loss of both a bromine atom and the carboxylic acid group.

  • m/z 133: Loss of both bromine atoms from the [M-COOH]⁺ fragment.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile for 2-Bromo-5-(bromomethyl)benzoic acid based on fundamental principles and data from analogous structures. The presented NMR, IR, and MS data, along with the outlined experimental protocols, offer a solid foundation for researchers to identify and characterize this compound. While these predictions are expected to be highly accurate, experimental verification remains the gold standard in chemical analysis.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development (IJTSRD). (2022, March 15). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 2-Bromo-5-methylbenzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Bromo-benzoic acid, methyl ester. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Benzoic acid, 2-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, February 24). mass spectrum of benzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 10). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 15). Interpreting the 13 C NMR spectrum of benzoic acid. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to 2-Bromo-5-(bromomethyl)benzoic Acid Derivatives and Analogues

Introduction The 2-bromo-5-(bromomethyl)benzoic acid scaffold is a cornerstone in modern medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of biologically active molecules. This guid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-bromo-5-(bromomethyl)benzoic acid scaffold is a cornerstone in modern medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of biologically active molecules. This guide provides an in-depth exploration of the synthesis, characterization, and application of derivatives and analogues of this compound, with a particular focus on their role in the development of novel therapeutics. The strategic placement of the bromine atoms and the carboxylic acid group provides multiple reaction handles for chemists to elaborate the core structure, leading to compounds with a wide range of pharmacological activities. Notably, this scaffold is a key building block for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.[1][2]

This document will delve into the synthetic routes to access these valuable intermediates, provide detailed experimental protocols, and discuss the mechanistic basis for their therapeutic applications. By integrating established chemical principles with cutting-edge research, this guide aims to be an essential resource for researchers, scientists, and drug development professionals.

I. Synthesis of 2-Bromo-5-(bromomethyl)benzoic Acid and its Precursors

The synthesis of 2-bromo-5-(bromomethyl)benzoic acid typically starts from more readily available precursors, such as 2-bromo-5-methylbenzoic acid. The key transformation is the selective bromination of the benzylic methyl group.

I.I. Synthesis of the Precursor: 2-Bromo-5-methylbenzoic Acid

The most common route to 2-bromo-5-methylbenzoic acid involves the electrophilic bromination of 2-methylbenzoic acid.[3] The directing effects of the carboxylic acid and methyl groups guide the bromine to the desired position.

Data Presentation: Synthesis of 2-Bromo-5-methylbenzoic acid
Starting MaterialBrominating AgentCatalyst/SolventReaction ConditionsYieldReference
2-Methylbenzoic acidBromine (Br₂)Iron(III) chloride (FeCl₃) / Acetic acidRoom TemperatureNot Specified[3]
2-Methylbenzoic acid1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dioneConcentrated H₂SO₄Room Temperature, 5 hoursup to 88%[3]
I.II. Benzylic Bromination to form 2-Bromo-5-(bromomethyl)benzoic Acid

The conversion of the methyl group to a bromomethyl group is a critical step. This is typically achieved through a radical bromination reaction, often using N-bromosuccinimide (NBS) in the presence of a radical initiator or under photochemical conditions.[4]

Experimental Protocol: Synthesis of 2-Bromo-5-(bromomethyl)benzoic Acid

This protocol is a generalized procedure based on common benzylic bromination methods.

  • Dissolution: Dissolve 2-bromo-5-methylbenzoic acid (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or chlorobenzene.

  • Addition of Reagents: Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

  • Reaction: Heat the reaction mixture to reflux. For photochemical bromination, irradiate the mixture with a suitable light source (e.g., a 400W floodlight) at reflux.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:
  • Solvent: Non-polar solvents like CCl₄ are often used for radical reactions as they do not readily react with radical intermediates.

  • Initiator: A radical initiator is necessary to start the chain reaction by generating bromine radicals from NBS. Photochemical initiation provides an alternative, often cleaner, method.[4]

  • NBS: NBS is a convenient and safer source of bromine for radical bromination compared to liquid bromine.

I.III. Synthesis of Analogues

The versatile nature of the benzoic acid scaffold allows for the synthesis of a wide range of analogues. For instance, 2-bromo-5-methoxybenzoic acid can be synthesized by the bromination of 3-methoxybenzoic acid.[5][6][7] Other analogues, such as those with amino or hydroxyl substitutions, can also be prepared using similar strategies.[8][9]

Workflow for Analogue Synthesis

Caption: General workflow for synthesizing analogues.

II. Characterization of 2-Bromo-5-(bromomethyl)benzoic Acid Derivatives

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic and analytical techniques is employed.

II.I. Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure.[8][10] The chemical shifts and coupling patterns of the protons and carbons provide detailed information about the connectivity of the atoms.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the carboxylic acid (O-H and C=O stretches) and the C-Br bond.

II.II. Analytical Techniques
  • Melting Point: The melting point is a useful indicator of purity. A sharp melting point range suggests a pure compound.

  • Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, Br) in the compound, which can be compared to the theoretical values.

Data Presentation: Physicochemical Properties of a Representative Precursor
PropertyValue
Compound 2-Bromo-5-methylbenzoic acid
Molecular Formula C₈H₇BrO₂
Molecular Weight 215.04 g/mol
Appearance White to off-white crystalline powder
Melting Point 136-140°C

Data sourced from Vulcanchem.[3]

III. Applications in Drug Development

Derivatives of 2-bromo-5-(bromomethyl)benzoic acid are pivotal intermediates in the synthesis of a variety of therapeutic agents. Their utility stems from the presence of multiple reactive sites that allow for diverse chemical modifications.

III.I. PARP Inhibitors

One of the most significant applications of this scaffold is in the synthesis of PARP inhibitors.[1][2] PARP enzymes are crucial for DNA repair, and their inhibition can lead to the selective killing of cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations.[1][11][12] The 2-bromo-5-(bromomethyl)benzoic acid core can be elaborated to mimic the nicotinamide portion of the NAD+ cofactor, which is the natural substrate for PARP enzymes.

Signaling Pathway: PARP Inhibition in Cancer Therapy

PARP_Inhibition_Pathway cluster_0 Normal Cell cluster_1 BRCA-deficient Cancer Cell SSB Single-Strand Break PARP PARP Activation SSB->PARP BER Base Excision Repair PARP->BER DNA_Repair DNA Repair BER->DNA_Repair SSB_cancer Single-Strand Break PARPi PARP Inhibitor SSB_cancer->PARPi PARP_trapping PARP Trapping PARPi->PARP_trapping DSB Double-Strand Break PARP_trapping->DSB HR_deficient Homologous Recombination Deficiency DSB->HR_deficient Cell_Death Cell Death HR_deficient->Cell_Death

Caption: Mechanism of PARP inhibitor-induced cell death.

III.II. Other Therapeutic Areas

Beyond PARP inhibition, derivatives of this scaffold have shown promise in other therapeutic areas:

  • Anticancer Agents: The benzoic acid moiety itself is found in numerous anticancer compounds.[13] Modifications to the 2-bromo-5-(bromomethyl)benzoic acid core can lead to novel compounds with cytotoxic activity against various cancer cell lines.

  • Antimicrobial Agents: Bromophenols and their derivatives have been investigated for their antimicrobial properties.[14] The presence of bromine atoms can enhance the biological activity of organic molecules.

  • Enzyme Inhibitors: The versatile structure of these derivatives makes them suitable for designing inhibitors for various enzymes implicated in disease.[15]

IV. Future Directions and Conclusion

The 2-bromo-5-(bromomethyl)benzoic acid scaffold continues to be a rich source of inspiration for medicinal chemists. Future research will likely focus on:

  • Development of Novel Synthetic Methodologies: Greener and more efficient synthetic routes are always in demand.

  • Exploration of New Biological Targets: Identifying new proteins and pathways that can be modulated by derivatives of this scaffold.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the core structure to optimize potency, selectivity, and pharmacokinetic properties.

References

  • MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 2-Bromo-5-methoxybenzoic Acid in Chemical Research. Available from: [Link]

  • ResearchGate. Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods. Available from: [Link]

  • Google Patents. CN115974678A - A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid.
  • Wiley Online Library. Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis. Available from: [Link]

  • ResearchGate. Cyclization of 2‐(bromomethyl)benzoic acid 5.. Available from: [Link]

  • PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid. Available from: [Link]

  • Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • PMC. Convenient Benzylic Bromination of 2‑Hydroxy-5-methylisophthalaldehyde. Available from: [Link]

  • PMC. Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination. Available from: [Link]

  • TÜBİTAK Academic Journals. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Available from: [Link]

  • PubChem. 2-Bromo-5-methylbenzoic acid. Available from: [Link]

  • Cell Reports. BET Bromodomain Inhibition Synergizes with PARP Inhibitor in Epithelial Ovarian Cancer. Available from: [Link]

  • MDPI. PARP Inhibitors as a Therapeutic Agent for Homologous Recombination Deficiency in Breast Cancers. Available from: [Link]

  • The Jackson Laboratory. PARP inhibitors: Overview and indications. Available from: [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available from: [Link]

  • PubMed. 5hmC enhances PARP trapping and restores PARP inhibitor sensitivity in chemoresistant BRCA1/2-deficient cells. Available from: [Link]

  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]

  • Frontiers. Beyond Breast and Ovarian Cancers: PARP Inhibitors for BRCA Mutation-Associated and BRCA-Like Solid Tumors. Available from: [Link]

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Sources

Exploratory

"2-Bromo-5-(bromomethyl)benzoic acid" in the synthesis of heterocyclic compounds

Strategic Utilization of 2-Bromo-5-(bromomethyl)benzoic Acid in the Synthesis of Complex Heterocycles: A Technical Guide for Drug Discovery Executive Summary In modern drug discovery, the rapid construction of diverse he...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utilization of 2-Bromo-5-(bromomethyl)benzoic Acid in the Synthesis of Complex Heterocycles: A Technical Guide for Drug Discovery

Executive Summary

In modern drug discovery, the rapid construction of diverse heterocyclic libraries relies heavily on the selection of versatile, multifunctional building blocks. 2-Bromo-5-(bromomethyl)benzoic acid is a privileged trifunctional scaffold that provides orthogonal reactivity at three distinct sites: a carboxylic acid, an aryl bromide, and a benzylic bromide. As a Senior Application Scientist, I have found that mastering the regioselective manipulation of this molecule allows for the highly efficient synthesis of complex pharmacophores, including isoindolin-1-ones, quinazolines, and functionalized benzazepines[1]. This whitepaper details the mechanistic causality, quantitative optimization, and self-validating protocols required to leverage this intermediate successfully.

Structural Anatomy & Orthogonal Reactivity Profile

The synthetic utility of 2-bromo-5-(bromomethyl)benzoic acid is dictated by the distinct electronic and steric environments of its three functional groups:

  • C5 Benzyl Bromide (Electrophilic Hub): The benzylic carbon is highly activated toward SN​2 nucleophilic substitution. The transition state is stabilized by the adjacent aromatic ring, allowing displacement by amines, thiols, or oxygen nucleophiles under exceptionally mild conditions (often at room temperature). This prevents the competitive thermal degradation or hydrolysis of the molecule.

  • C1 Carboxylic Acid (Acylating Agent): Positioned ortho to the aryl bromide and meta to the bromomethyl group, the carboxylic acid serves as an ideal handle for amidation. When the C5 position is functionalized with a primary amine, the proximity of the carboxylic acid facilitates rapid intramolecular cyclization to form lactams[2].

  • C2 Aryl Bromide (Cross-Coupling Handle): This site is primed for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, the steric bulk and coordinating nature of the ortho-carboxylate group present a kinetic barrier to oxidative addition, necessitating careful ligand design to prevent side reactions such as protodehalogenation[3].

Strategic Pathways in Heterocyclic Synthesis

Pathway A: Tandem SN​2 / Lactamization to Isoindolin-1-ones

Isoindolin-1-ones are critical structural motifs in oncology and CNS therapeutics[4]. The synthesis is initiated by the regioselective SN​2 attack of a primary amine on the benzylic bromide. The resulting secondary amine is perfectly positioned to undergo intramolecular amidation with the C1 carboxylic acid, yielding the tricyclic or bicyclic lactam system.

Pathway B: Suzuki-Miyaura Cross-Coupling for Biaryl Scaffolds

The aryl bromide can be coupled with diverse arylboronic acids to generate biaryl compounds[5]. Because the ortho-carboxylic acid can coordinate to palladium and sterically hinder the catalytic cycle, employing robust, electron-rich phosphine ligands (such as SPhos) is mandatory to drive the oxidative addition and subsequent transmetalation[3].

G SM 2-Bromo-5-(bromomethyl) benzoic acid INT1 N-Alkyl Intermediate (SN2 at C5) SM->INT1 Primary Amine (SN2) INT2 Biaryl Intermediate (Suzuki at C2) SM->INT2 Arylboronic Acid Pd-Catalyzed PROD1 Isoindolin-1-one Derivatives INT1->PROD1 Amide Coupling (Lactamization) PROD2 Functionalized Biaryl Scaffolds INT2->PROD2 Downstream Diversification

Divergent synthetic pathways of 2-bromo-5-(bromomethyl)benzoic acid to heterocyclic scaffolds.

Quantitative Data: Reaction Optimization

A primary failure mode when functionalizing 2-halobenzoic acids is the generation of benzoic acid byproducts via protodehalogenation during cross-coupling[3]. The table below summarizes the optimization of the Suzuki-Miyaura coupling step, demonstrating the causality behind solvent and ligand selection.

Table 1: Optimization of the Suzuki-Miyaura Cross-Coupling Step

EntrySolvent SystemBaseCatalyst / LigandYield (%)Causality / Observation
1Ethanol / H2​O Na2​CO3​ Pd(PPh3​)4​ 15%Major byproduct is benzoic acid due to protodehalogenation in protic solvent[3].
2Toluene K2​CO3​ Pd2​(dba)3​ / PPh3​ 42%Sluggish oxidative addition due to steric hindrance from the ortho-carboxylate.
31,4-Dioxane / H2​O K3​PO4​ Pd2​(dba)3​ / SPhos89% SPhos stabilizes the Pd intermediate; aprotic solvent prevents hydrodehalogenation[3].
4THF / H2​O K3​PO4​ Pd2​(dba)3​ / SPhos85%Comparable to Dioxane, but the lower boiling point slightly limits the reaction rate.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific in-process checks that confirm chemical transformations without requiring immediate NMR analysis.

Protocol 1: One-Pot Synthesis of N-Substituted Isoindolin-1-ones

This protocol leverages the orthogonal reactivity of the benzylic bromide and the carboxylic acid[2][4].

  • Nucleophilic Substitution ( SN​2 ): Dissolve 2-bromo-5-(bromomethyl)benzoic acid (1.0 eq) in anhydrous DMF. Add K2​CO3​ (2.5 eq) and the primary amine (1.1 eq) dropwise at 0∘C .

    • Causality: K2​CO3​ acts as a non-nucleophilic base to scavenge the generated HBr, preventing the protonation and deactivation of the incoming primary amine. DMF stabilizes the polar transition state.

    • Self-Validation: Monitor via LC-MS. The reaction is validated when the starting material mass (m/z ~293) is fully replaced by the zwitterionic N-alkyl intermediate.

  • Intramolecular Lactamization: To the same reaction vessel, add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at room temperature for 4 hours.

    • Causality: HATU rapidly activates the sterically hindered ortho-carboxylic acid, forming an active ester that is perfectly positioned for intramolecular attack by the newly installed secondary amine.

    • Self-Validation: Analyze via TLC (Hexane:EtOAc 1:1). The successful formation of the lactam is confirmed by the appearance of a new, significantly less polar spot (as the zwitterionic intermediate is consumed). LC-MS will confirm a mass shift of -18 Da, corresponding to the loss of water.

Protocol 2: Suzuki-Miyaura Cross-Coupling of the Aryl Bromide

This protocol overcomes the steric and electronic deactivation caused by the ortho-carboxylate group[3][5].

  • Degassing & Setup: Combine the aryl bromide (1.0 eq), arylboronic acid (1.3 eq), and K3​PO4​ (3.0 eq) in a Schlenk flask. Add 1,4-Dioxane/Water (10:1 v/v). Degas the mixture via three freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously excluded because it promotes the competitive homocoupling of the boronic acid, which consumes the reagent and complicates downstream purification[3].

  • Catalyst Addition: Under an argon atmosphere, add Pd2​(dba)3​ (2 mol%) and SPhos (4 mol%). Heat the mixture to 90∘C .

    • Causality: SPhos is a dialkylbiaryl phosphine ligand that is sufficiently bulky and electron-rich to force the palladium into a highly active monoligated state, overcoming the steric barrier of the ortho-carboxylate[3].

  • Workup & Validation: After 12 hours, quench the reaction with 1M HCl to protonate the carboxylic acid, ensuring it partitions into the organic layer. Extract with EtOAc.

    • Self-Validation: The reaction is validated by the disappearance of the starting material on TLC and the appearance of a highly UV-active biaryl product spot. The absence of a mass peak corresponding to protodehalogenation confirms the success of the aprotic solvent system.

Workflow Step1 1. Reagent Preparation (Degassing & Inert Atmosphere) Step2 2. Oxidative Addition (Pd Catalyst + Substrate) Step1->Step2 Prevents homocoupling Step3 3. Transmetalation (Boronic Acid + Base) Step2->Step3 SPhos ligand stabilization Step4 4. Reductive Elimination (Product Formation) Step3->Step4 Base facilitates transfer Step5 5. Workup & Validation (LC-MS & Chromatography) Step4->Step5 TLC & Mass monitoring

Self-validating experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Conclusion

The strategic deployment of 2-bromo-5-(bromomethyl)benzoic acid requires a deep understanding of its orthogonal reactivity. By treating the benzylic bromide as an ambient-temperature electrophile and the aryl bromide as a sterically demanding cross-coupling partner, chemists can predictably construct highly functionalized heterocyclic libraries. Adhering to the self-validating protocols outlined above ensures high fidelity in library generation, minimizing byproduct formation and accelerating the drug discovery pipeline.

References

  • Mild and efficient syntheses of diverse isoindolinones from ortho-phthaldehydic acid methylthiomethyl ester Source: Researcher.life / Synlett URL:2

  • A Facile Synthesis and Antitumor Activity of Novel 2-Aryl-2,3-dihydro-1H-pyrrolo[3,4-b]quinoxalin-1-ones Source: Taylor & Francis URL:4

  • Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids Source: BenchChem URL:3

  • Advances in the Synthesis of Heterocyclic Compounds and Their Applications Source: MDPI Molecules URL:1

  • An efficient palladium–benzimidazolyl phosphine complex for the Suzuki–Miyaura coupling of aryl mesylates Source: Chemical Communications (RSC Publishing) URL:5

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Foundational

"2-Bromo-5-(bromomethyl)benzoic acid" theoretical and computational studies

An In-depth Technical Guide to the Theoretical and Computational Investigation of 2-Bromo-5-(bromomethyl)benzoic acid Abstract This technical guide provides a comprehensive framework for the theoretical and computational...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Theoretical and Computational Investigation of 2-Bromo-5-(bromomethyl)benzoic acid

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational analysis of 2-Bromo-5-(bromomethyl)benzoic acid, a halogenated benzoic acid derivative with potential applications in medicinal chemistry and materials science. While experimental data on this specific molecule is limited, this document outlines a robust suite of in silico methodologies, drawing from established computational studies on analogous compounds. We detail step-by-step protocols for Density Functional Theory (DFT) calculations to elucidate molecular geometry, spectroscopic signatures, and electronic properties. Furthermore, we present a workflow for molecular docking simulations to explore potential biological activities. The insights derived from these computational approaches offer a foundational understanding of the molecule's physicochemical characteristics and can guide future experimental synthesis and application.

Introduction: The Rationale for Computational Scrutiny

2-Bromo-5-(bromomethyl)benzoic acid is a unique organic molecule featuring a benzoic acid core functionalized with two different bromine-containing substituents: a bromo group directly attached to the aromatic ring and a bromomethyl group. This dual halogenation pattern makes it a compelling candidate for various applications. The bromo-substituent on the ring and the reactive bromomethyl group offer versatile handles for synthetic transformations, positioning the molecule as a valuable intermediate in the synthesis of more complex pharmaceuticals and agrochemicals.[1][2]

Benzoic acid derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-biofilm properties.[3] The presence of halogens can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, a thorough understanding of the structural and electronic properties of 2-Bromo-5-(bromomethyl)benzoic acid at a molecular level is crucial for unlocking its potential.

Theoretical and computational chemistry provides an indispensable toolkit for this purpose. By employing methods like Density Functional Theory (DFT), we can predict the molecule's three-dimensional structure, vibrational modes (correlating to IR and Raman spectra), and electronic landscape without the need for initial synthesis and characterization.[4][5] These computational insights can then guide targeted experimental work, saving significant time and resources. This guide serves as a detailed roadmap for researchers and scientists to conduct such theoretical investigations.

cluster_features Key Structural Features compound 2-Bromo-5-(bromomethyl)benzoic acid Benzoic Acid Core Benzoic Acid Core compound->Benzoic Acid Core Core Scaffold Ring Bromo Group Ring Bromo Group compound->Ring Bromo Group Modulates Electronics Bromomethyl Group Bromomethyl Group compound->Bromomethyl Group Reactive Site for Synthesis

Caption: Molecular features of 2-Bromo-5-(bromomethyl)benzoic acid.

Theoretical and Computational Methodologies

The following protocols are designed to be self-validating and are based on widely accepted practices in computational chemistry for small organic molecules.[5][6]

Density Functional Theory (DFT) for Molecular Characterization

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules.[7] The choice of the B3LYP functional with the 6-311++G(d,p) basis set is a field-proven combination that provides a good balance between accuracy and computational cost for organic molecules containing halogens.[4][6]

  • Input Structure Creation: Construct the 3D structure of 2-Bromo-5-(bromomethyl)benzoic acid using molecular modeling software such as GaussView 5 or Avogadro.

  • Computational Setup:

    • Software: Gaussian 09 or a more recent version.[5]

    • Method: Select the B3LYP functional. This hybrid functional incorporates a portion of the exact exchange from Hartree-Fock theory with exchange and correlation from other sources, offering high accuracy for molecular geometries.

    • Basis Set: Choose 6-311++G(d,p). The "++" indicates the addition of diffuse functions on both heavy atoms and hydrogens, crucial for accurately describing anions and systems with lone pairs. The "(d,p)" denotes the addition of polarization functions, which allow for non-spherical electron density distribution and are essential for describing chemical bonds accurately.

    • Job Type: Set to Opt+Freq to perform a geometry optimization followed by a frequency calculation in the same job.

  • Execution and Validation: Run the calculation. A successful optimization is confirmed by the absence of imaginary frequencies in the output file, which indicates that the calculated structure corresponds to a true energy minimum on the potential energy surface.

  • Data Extraction: From the output file, extract the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles. The calculated vibrational frequencies can be used to predict the FT-IR and FT-Raman spectra.

start 1. Build Initial 3D Structure setup 2. Set up DFT Calculation (B3LYP/6-311++G(d,p)) start->setup run 3. Run Optimization & Frequency Calculation setup->run validate 4. Validate: No Imaginary Frequencies? run->validate extract 5. Extract Data: Geometry, IR/Raman Spectra validate->extract Yes rebuild Refine Initial Structure validate->rebuild No rebuild->setup ligand 1. Prepare Ligand (DFT Optimized Structure) dock 4. Run Docking Simulation (AutoDock Vina) ligand->dock receptor 2. Prepare Receptor (e.g., PARP-1 from PDB) receptor->dock grid 3. Define Binding Site (Grid Box Generation) grid->dock analyze 5. Analyze Results (Binding Affinity & Pose) dock->analyze hypothesis Generate Biological Activity Hypothesis analyze->hypothesis

Caption: Logical workflow for the investigation of potential biological activity via molecular docking.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the study of 2-Bromo-5-(bromomethyl)benzoic acid. By leveraging established computational methodologies such as Density Functional Theory and molecular docking, researchers can gain significant insights into the geometric, electronic, and spectroscopic properties of this molecule, as well as its potential for biological activity. The provided protocols and projected data, grounded in the literature of similar compounds, offer a solid foundation for future computational and experimental investigations, accelerating the path from molecular design to practical application.

References

  • Benzoic acid derivatives: Anti-biofilm activity in Pseudomonas aeruginosa PAO1, quantum chemical calculations by DFT and molecular docking study. (2022). ResearchGate. [Link]

  • Rankin, D. W. H., & Robertson, H. E. (2006). Molecular structures of benzoic acid and 2-hydroxybenzoic acid, obtained by gas-phase electron diffraction and theoretical calculations. PubMed. [Link]

  • Al-Otaibi, A. A. (2002). Theoretical quantum chemical study of benzoic acid: Geometrical parameters and vibrational wavenumbers. ResearchGate. [Link]

  • Ali, A. R. (2026). Theoretical Calculation of Hammett Constants for Benzoic Acid and Its Derivatives Using AM1-DFT M. Tikrit Journal of Pure Science. [Link]

  • Singh, D., et al. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics (IJPAP). [Link]

  • SpectraBase. (n.d.). 2-Bromo-benzoic acid, methyl ester. Wiley. [Link]

  • Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[. (2017). Research India Publications. [Link]

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. (n.d.). Manuscript. [Link]

  • NIST. (n.d.). 2-Bromo-5-methylbenzoic acid. NIST WebBook. [Link]

  • Ahmed, R. S., et al. (2025). Design, Synthesis, In Silico, DFT,Molecular docking and POM Studies for Good Health and Well-being. Moroccan Journal of Chemistry. [Link]

  • Bioactivity and Molecular Docking Studies of Derivatives from Cinnamic and Benzoic Acids. (n.d.). Preprints.org. [Link]

  • Kumar, A., et al. (2022). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. International Journal of Trend in Scientific Research and Development. [Link]

  • A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid. (2023).
  • Probing Molecular Properties and Molecular Docking of 2-Amino-5-Bromo Benzaldehyde (2A5BB) through Quantum Chemical Studies. (2025). ResearchGate. [Link]

  • S, S., et al. (2022). Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine. PMC. [Link]

  • 5-Bromo-2-(phenylamino)benzoic acid. (n.d.). PMC. [Link]

  • Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. (n.d.). Royal Society of Chemistry. [Link]40c/c6dt02540c1.pdf)

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Protocols & Analytical Methods

Method

The Triad of Reactivity: A Guide to 2-Bromo-5-(bromomethyl)benzoic Acid in Advanced Polymer Synthesis

Introduction: Unveiling a Versatile Trifunctional Building Block In the landscape of polymer chemistry, the pursuit of materials with precisely controlled architectures and tailored functionalities is a paramount objecti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Trifunctional Building Block

In the landscape of polymer chemistry, the pursuit of materials with precisely controlled architectures and tailored functionalities is a paramount objective. The molecule 2-Bromo-5-(bromomethyl)benzoic acid, while not a conventional monomer, presents itself as a uniquely versatile building block for the synthesis of advanced functional polymers. Its trifunctional nature, featuring a benzylic bromide, an aryl bromide, and a carboxylic acid, offers a strategic triad of reactive sites. This guide delineates the potential applications of this compound, providing detailed protocols for its use in the synthesis of well-defined polymers through Atom Transfer Radical Polymerization (ATRP) and subsequent post-polymerization modifications. The strategic orthogonality of its functional groups allows for a modular approach to macromolecular design, enabling researchers to construct complex polymer architectures with a high degree of precision.

Core Application: A Precursor to a Novel Functional ATRP Initiator

The benzylic bromide moiety of 2-Bromo-5-(bromomethyl)benzoic acid is an ideal handle for initiating controlled radical polymerizations, particularly ATRP.[][2] This allows for the synthesis of polymers with narrow molecular weight distributions and predetermined molecular weights.[3] The presence of the carboxylic acid and aryl bromide groups on the initiator molecule provides latent functionalities that are carried into the resulting polymer chain, opening avenues for subsequent modifications.

Application Note 1: Synthesis of a Carboxylic Acid-Functionalized ATRP Initiator

The carboxylic acid group, while a valuable functionality, can potentially interfere with the copper catalyst used in ATRP.[4] Therefore, a protection-deprotection strategy is often employed. However, for certain monomers and reaction conditions, the polymerization can proceed with the free carboxylic acid. For a more robust and versatile initiator, the carboxylic acid can be protected, for instance, as a methyl ester, which can be deprotected post-polymerization if the free acid is desired. For the purpose of this guide, we will proceed with the direct use of the carboxylic acid-containing initiator, noting that protection may be necessary for specific applications. The synthesis of the initiator is a straightforward process.

Experimental Protocols

Protocol 1: Synthesis of Linear Polymers via ATRP using 2-Bromo-5-(bromomethyl)benzoic Acid as Initiator

This protocol describes the synthesis of polystyrene with a carboxylic acid and an aryl bromide functionality at the α-chain end.

Materials:

  • Styrene (monomer), freshly distilled

  • 2-Bromo-5-(bromomethyl)benzoic acid (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol (for precipitation)

  • Tetrahydrofuran (THF) (for analysis)

Procedure:

  • Initiator and Monomer Preparation: In a Schlenk flask, dissolve 2-Bromo-5-(bromomethyl)benzoic acid (initiator) and styrene (monomer) in anisole. The molar ratio of monomer to initiator will determine the target molecular weight of the polymer.

  • Catalyst and Ligand Preparation: In a separate Schlenk flask, add CuBr and PMDETA.

  • Degassing: Subject both flasks to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Reaction Initiation: Under an inert atmosphere (e.g., argon or nitrogen), transfer the monomer/initiator solution to the catalyst/ligand flask via a cannula.

  • Polymerization: Immerse the sealed reaction flask in a preheated oil bath at the desired temperature (e.g., 110 °C). Monitor the reaction progress by taking samples periodically for analysis by gas chromatography (to determine monomer conversion) and gel permeation chromatography (to determine molecular weight and polydispersity).

  • Termination and Purification: Once the desired conversion is reached, cool the reaction mixture to room temperature and expose it to air to quench the polymerization. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.[5][6]

  • Polymer Precipitation: Precipitate the purified polymer solution into a large excess of cold methanol. Filter and dry the resulting white polymer under vacuum.

Characterization:

The synthesized polymer can be characterized by:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the polymer structure and the presence of the initiator fragment at the chain end.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.

ParameterDescription
Initiator 2-Bromo-5-(bromomethyl)benzoic acid
Monomer Styrene
Catalyst/Ligand CuBr/PMDETA
Functionality α-carboxylic acid, α-aryl bromide
Polymer Architecture Linear

Post-Polymerization Modification: Expanding Functional Complexity

The true utility of using 2-Bromo-5-(bromomethyl)benzoic acid as an initiator precursor lies in the ability to further functionalize the resulting polymer. The aryl bromide and carboxylic acid groups serve as versatile handles for a variety of chemical transformations.[7]

Application Note 2: Post-Polymerization Modification of the Aryl Bromide Moiety

The aryl bromide on the polymer chain can be functionalized using well-established cross-coupling reactions, such as the Suzuki or Sonogashira coupling, to introduce new chemical moieties.[8][9]

G cluster_0 Polymer Backbone cluster_1 Functional End-Group cluster_2 Post-Polymerization Modification Polymer_Chain Polystyrene Chain Initiator_Fragment Initiator Fragment (from 2-Bromo-5-(bromomethyl)benzoic acid) Polymer_Chain->Initiator_Fragment α-end Suzuki_Coupling Suzuki Coupling (with Arylboronic acid) Initiator_Fragment->Suzuki_Coupling Aryl Bromide Sonogashira_Coupling Sonogashira Coupling (with Terminal alkyne) Initiator_Fragment->Sonogashira_Coupling Aryl Bromide Esterification Esterification (with Alcohol) Initiator_Fragment->Esterification Carboxylic Acid Amidation Amidation (with Amine) Initiator_Fragment->Amidation Carboxylic Acid G cluster_0 Initiator Synthesis cluster_1 Polymerization cluster_2 Primary Polymer cluster_3 Advanced Architectures BBBA 2-Bromo-5-(bromomethyl)benzoic acid ATRP ATRP of Monomer 1 BBBA->ATRP Linear_Polymer Linear Functional Polymer ATRP->Linear_Polymer Block_Copolymer Block Copolymer (via ω-end initiation) Linear_Polymer->Block_Copolymer Graft_Copolymer Graft Copolymer (via side-chain functionalization) Linear_Polymer->Graft_Copolymer

Sources

Application

Application Notes & Protocols: Strategic Synthesis of Isoindolinones Utilizing 2-Bromo-5-(bromomethyl)benzoic Acid

Abstract The isoindolinone scaffold is a privileged heterocyclic motif, forming the core of numerous pharmacologically active compounds and natural products.[1] This guide provides a comprehensive technical overview and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoindolinone scaffold is a privileged heterocyclic motif, forming the core of numerous pharmacologically active compounds and natural products.[1] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of N-substituted isoindolinones, leveraging the unique reactivity of 2-Bromo-5-(bromomethyl)benzoic acid as a key building block. We will first detail the preparation of this versatile starting material via a regioselective radical bromination, followed by a robust two-step sequence involving chemoselective N-alkylation and subsequent intramolecular amidation to construct the isoindolinone core. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth mechanistic insights, field-proven experimental procedures, and comparative data to facilitate the synthesis of diverse isoindolinone libraries.

Introduction: The Significance of the Isoindolinone Core

Isoindolinones are a class of bicyclic lactams that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[2] Notable examples include compounds with anti-cancer, anti-inflammatory, and neuroprotective properties. The versatility of the isoindolinone scaffold allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The strategic use of bifunctional building blocks like 2-Bromo-5-(bromomethyl)benzoic acid provides an efficient entry into novel isoindolinone derivatives, where the aryl bromide can serve as a handle for further diversification through cross-coupling reactions.

Synthesis of the Key Starting Material: 2-Bromo-5-(bromomethyl)benzoic Acid

The target starting material, 2-Bromo-5-(bromomethyl)benzoic acid, is not readily commercially available and requires a synthetic step. A reliable method for its preparation is the radical bromination of the benzylic methyl group of 2-bromo-5-methylbenzoic acid. This transformation is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator.

Mechanistic Rationale: Radical Bromination

The Wohl-Ziegler reaction provides a classic example of benzylic bromination.[3] The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. The resulting radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical. This radical then reacts with NBS to afford the desired brominated product and a succinimidyl radical, which continues the radical chain process.[4]

Diagram 1: Mechanism of Radical Bromination

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN 2 R• + N₂ 2 R• + N₂ AIBN->2 R• + N₂ Δ or hν R• Initiator Radical (R•) R•->R• Benzylic-H 2-Bromo-5-methylbenzoic acid R•->Benzylic-H H-abstraction Benzylic Radical Benzylic Radical Intermediate Benzylic-H->Benzylic Radical Formation NBS N-Bromosuccinimide (NBS) Benzylic Radical->NBS Reaction with NBS Br• Bromine Radical (Br•) Benzylic Radical->Br• Coupling Brominated Product 2-Bromo-5-(bromomethyl)benzoic acid NBS->Brominated Product Br transfer Succinimidyl Radical Succinimidyl Radical NBS->Succinimidyl Radical Byproduct Succinimidyl Radical->Benzylic-H H-abstraction Br•->Br•

Caption: Workflow of the radical bromination mechanism.

Experimental Protocol: Synthesis of 2-Bromo-5-(bromomethyl)benzoic Acid

Materials:

Reagent/SolventMolecular FormulaMW ( g/mol )QuantityMoles (mmol)
2-Bromo-5-methylbenzoic acidC₈H₇BrO₂215.045.0 g23.25
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.984.34 g24.41
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.210.19 g1.16
Carbon Tetrachloride (CCl₄)CCl₄153.82100 mL-

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-5-methylbenzoic acid (5.0 g, 23.25 mmol), N-bromosuccinimide (4.34 g, 24.41 mmol), and carbon tetrachloride (100 mL).

  • Add the radical initiator, AIBN (0.19 g, 1.16 mmol), to the suspension.

  • Heat the reaction mixture to reflux (approximately 77°C) and maintain for 4-6 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

  • Filter the mixture to remove the succinimide, and wash the solid with a small amount of cold CCl₄.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude 2-Bromo-5-(bromomethyl)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield a white to off-white solid.

Synthesis of N-Substituted Isoindolinones

The synthesis of the target isoindolinones from 2-Bromo-5-(bromomethyl)benzoic acid is accomplished through a two-step sequence: N-alkylation of a primary amine followed by intramolecular cyclization.

Step 1: Chemoselective N-Alkylation

The first step involves the reaction of the benzylic bromide moiety of 2-Bromo-5-(bromomethyl)benzoic acid with a primary amine. It is crucial to control the reaction conditions to favor N-alkylation over potential side reactions, such as esterification of the carboxylic acid or over-alkylation of the amine.[5]

Diagram 2: N-Alkylation and Intramolecular Cyclization Pathway

G Start 2-Bromo-5-(bromomethyl)benzoic acid Intermediate N-Substituted 2-(aminomethyl)benzoic acid derivative Start->Intermediate N-Alkylation Base, Solvent Amine Primary Amine (R-NH₂) Amine->Intermediate Product 6-Bromo-2-substituted-isoindolin-1-one Intermediate->Product Intramolecular Cyclization Dehydrating Agent/Catalyst

Sources

Method

"2-Bromo-5-(bromomethyl)benzoic acid" in the preparation of macrocycles

Application Note: Advanced Macrocyclization Strategies Utilizing 2-Bromo-5-(bromomethyl)benzoic Acid in Peptidomimetic Drug Discovery Executive Summary & Chemical Rationale The development of macrocyclic therapeutics has...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Macrocyclization Strategies Utilizing 2-Bromo-5-(bromomethyl)benzoic Acid in Peptidomimetic Drug Discovery

Executive Summary & Chemical Rationale

The development of macrocyclic therapeutics has revolutionized the targeting of shallow, featureless protein-protein interactions (PPIs) that are traditionally considered "undruggable." Macrocyclization restricts the conformational flexibility of linear peptides, dramatically enhancing target affinity, proteolytic stability, and cellular permeability [1].

Among the most robust methods for constructing these architectures is the thioether bridge formation. While standard building blocks like 2-, 3-, or 4-(bromomethyl)benzoic acid have been extensively validated for cyclizing peptides against targets such as Keap1 [1] and EphA2 [2], the introduction of 2-Bromo-5-(bromomethyl)benzoic acid provides a paradigm-shifting advantage. This specific molecule acts as a trifunctional hub:

  • Carboxylic Acid: Enables standard amide bond formation with the N-terminus of a peptide sequence.

  • Benzylic Bromide: Acts as a highly reactive electrophile for rapid, chemoselective SN​2 macrocyclization with a cysteine thiol [3].

  • Aryl Bromide: Serves as an orthogonal, late-stage handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing researchers to systematically tune the macrocycle's physicochemical properties without rebuilding the core scaffold [4].

Mechanistic Insights & Orthogonal Reactivity

The success of 2-Bromo-5-(bromomethyl)benzoic acid relies on the strict orthogonality of its reactive sites.

Amidation vs. Alkylation: During Solid-Phase Peptide Synthesis (SPPS), the carboxylic acid is activated using mild coupling reagents (e.g., DIC/Oxyma). The benzylic bromide remains completely inert to amidation conditions. Once the peptide is cleaved and the cysteine thiol is unmasked, adjusting the pH to 7.5–8.0 selectively deprotonates the thiol ( pKa​≈8.3 ), rendering it highly nucleophilic. The amine groups remain mostly protonated at this pH, ensuring strict chemoselectivity for thioether formation over unwanted N -alkylation.

Late-Stage Diversification: The aryl bromide at the ortho position to the amide bond is sterically shielded and electronically deactivated during the mild SN​2 cyclization. However, under elevated temperatures with palladium catalysis, it becomes highly reactive, allowing for the appendage of solubilizing groups, fluorophores, or secondary pharmacophores.

Quantitative Comparison of Cyclization Strategies

To highlight the efficiency of this building block, the table below summarizes the reaction metrics of various cyclization strategies utilized in peptidomimetic synthesis.

Cyclization StrategyReactive HandleTypical YieldReaction TimeKey AdvantageLimitation
Lactamization (Head-to-Tail)Carboxylic Acid + Amine15% - 40%12 - 24 hFully native peptide backboneProne to epimerization; slow kinetics.
Thioether Bridging Benzylic Bromide + Thiol 75% - 95% 1 - 3 h Rapid SN​2 kinetics; high chemoselectivity [2]Introduces a non-native thioether linkage.
Ring-Closing Metathesis Terminal Alkenes30% - 60%4 - 12 hHigh carbon-carbon bond stabilityRequires expensive Ru-catalysts; E/Z isomers.

Workflow Visualization

Workflow A Linear Precursor (Free N-term, Cys) B Amidation (DIC/Oxyma) A->B 2-Bromo-5-(bromomethyl) benzoic acid C S-Alkylation (Macrocyclization) B->C DIPEA, pH 7.8 High Dilution D Pd-Cross Coupling (Diversification) C->D Aryl Boronic Acid Pd(dppf)Cl2

Fig 1. Trifunctional workflow for macrocycle synthesis and late-stage diversification.

Validated Experimental Protocols

Protocol A: N-Terminal Capping and Thioether Macrocyclization

This protocol utilizes high-dilution conditions to thermodynamically favor intramolecular cyclization over intermolecular oligomerization.

Step 1: N-Terminal Derivatization (On-Resin)

  • Swell the resin-bound linear peptide (containing a protected Cys residue) in DMF for 20 minutes.

  • Prepare a solution of 2-Bromo-5-(bromomethyl)benzoic acid (3.0 eq), DIC (3.0 eq), and Oxyma Pure (3.0 eq) in DMF. Causality Check: Oxyma Pure is selected over HOBt due to its superior ability to suppress racemization and handle the steric bulk of the ortho-bromo substituted benzoic acid.

  • Add the activation mixture to the resin and agitate for 2 hours at room temperature.

  • Wash the resin thoroughly with DMF (5x) and DCM (5x).

Step 2: Cleavage and Deprotection

  • Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2 hours to simultaneously cleave the peptide from the resin and unmask the cysteine thiol.

  • Precipitate the crude linear peptide in cold diethyl ether, centrifuge, and lyophilize.

Step 3: Solution-Phase Macrocyclization

  • Dissolve the crude peptide in a degassed mixture of MeCN/H2O (1:1 v/v) to a final high-dilution concentration of 1 mM . Causality Check: Degassing the solvent prevents the oxidative dimerization of free thiols (disulfide formation) before the SN​2 reaction can occur.

  • Slowly add DIPEA to adjust the apparent pH to 7.8. Stir at room temperature for 2 hours.

  • Self-Validating System (Ellman's Test): Take a 10 µL aliquot and react it with Ellman’s reagent (DTNB). A lack of yellow color (absorbance at 412 nm) confirms the complete consumption of free thiols, validating successful macrocyclization.

  • Purify the thioether macrocycle via preparative RP-HPLC.

Protocol B: Late-Stage Suzuki-Miyaura Diversification

This protocol leverages the orthogonal aryl bromide for structural diversification.

  • Dissolve the purified macrocycle (1.0 eq) and an aryl boronic acid (2.0 eq) in a degassed solvent system of 1,4-Dioxane/H2O (4:1 v/v).

  • Add K2​CO3​ (3.0 eq) as the base and Pd(dppf)Cl2​ (0.1 eq) as the catalyst.

  • Heat the reaction mixture to 80°C under an argon atmosphere for 4–6 hours.

  • Self-Validating System (LC-MS Monitoring): Monitor the reaction via LC-MS. The disappearance of the starting material mass (featuring the characteristic 1:1 isotopic ratio of the 79Br/81Br isotope pattern) and the appearance of the desired cross-coupled mass confirms target engagement.

  • Filter through a Celite pad to remove palladium particulates, concentrate under reduced pressure, and purify via RP-HPLC.

Pharmacological Impact Visualization

Pathway M Thioether Macrocycle (Rigidified Scaffold) T Target Protein (e.g., EphA2 / Keap1) M->T High-Affinity Binding I Protein-Protein Interaction (PPI) Blockade T->I Steric Occlusion E Therapeutic Efficacy (Signal Modulation) I->E Pathway Inhibition

Fig 2. Pharmacological mechanism of rigidified thioether macrocycles targeting PPIs.

References

  • Mining Natural Products for Macrocycles to Drug Difficult Targets ACS Publications URL:[Link]

  • One-Bead–Two-Compound Thioether Bridged Macrocyclic γ-AApeptide Screening Library against EphA2 PMC / National Institutes of Health URL:[Link]

  • Cyclative Release Strategy to Obtain Pure Cyclic Peptides Directly from the Solid Phase ACS Chemical Biology URL:[Link]

Application

Step-by-step guide for the esterification of "2-Bromo-5-(bromomethyl)benzoic acid"

Executive Summary The synthesis and derivatization of bifunctional aromatic scaffolds are foundational to modern drug discovery and proteomic linker engineering. 2-Bromo-5-(bromomethyl)benzoic acid presents a unique synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis and derivatization of bifunctional aromatic scaffolds are foundational to modern drug discovery and proteomic linker engineering. 2-Bromo-5-(bromomethyl)benzoic acid presents a unique synthetic challenge: it contains both a nucleophile precursor (the carboxylic acid) and a highly reactive electrophile (the benzylic bromide). Standard esterification protocols often fail, leading to unwanted side reactions such as oligomerization or etherification.

This Application Note provides a comprehensive, step-by-step guide to the selective esterification of this substrate. By analyzing the mechanistic pitfalls of traditional methods, we establish two field-proven, self-validating protocols—the TMS-Diazomethane Route for rapid, small-scale synthesis, and the Acid Chloride Route for robust scalability.

Substrate Analysis & Mechanistic Pitfalls

To achieve high chemoselectivity, chemists must understand the causality behind experimental failures with this specific substrate. The benzylic bromide moiety is an exceptionally "soft" and reactive electrophile, making it highly susceptible to nucleophilic attack and solvolysis[Caron, 2011].

  • Pitfall 1: Base-Catalyzed Polymerization. Standard alkylation conditions (e.g., Alkyl halide + K2​CO3​ in DMF) deprotonate the carboxylic acid. The resulting carboxylate acts as a nucleophile, attacking the benzylic bromide of adjacent molecules. This intermolecular SN​2 reaction rapidly yields a complex polyester mixture rather than the desired monomeric ester.

  • Pitfall 2: Acid-Catalyzed Solvolysis. Fischer esterification utilizing an alcohol solvent (e.g., Methanol) and a strong acid catalyst (e.g., H2​SO4​ ) under reflux conditions will successfully esterify the acid. However, the heated polar protic environment induces SN​1 -like solvolysis of the benzylic bromide, converting it into a benzylic ether (e.g., a methoxymethyl group).

  • Pitfall 3: Nucleophilic Catalysis (Steglich). Utilizing DCC/EDC with DMAP can lead to the irreversible alkylation of the DMAP catalyst by the benzylic bromide, forming a stable pyridinium salt and stalling the reaction.

To preserve the benzylic bromide, esterification must proceed under strictly non-basic, non-nucleophilic, and mild thermal conditions.

Reactivity Pathway Visualization

G cluster_pitfalls Mechanistic Pitfalls (Avoid) cluster_success Selective Protocols (Recommended) Start 2-Bromo-5-(bromomethyl)benzoic acid (Bifunctional Substrate) Base Basic Alkylation (e.g., MeI, K2CO3) Start->Base Fischer Heated Fischer (MeOH, H2SO4, reflux) Start->Fischer TMS Method A: TMS-Diazomethane (MeOH/DCM, 0 °C) Start->TMS AcidCl Method B: Oxalyl Chloride then cold MeOH Start->AcidCl Polymer Oligomerization / Polyester (Intermolecular SN2) Base->Polymer Ether Benzylic Etherification (Solvolysis) Fischer->Ether Product Methyl 2-bromo-5-(bromomethyl)benzoate (Intact Benzylic Bromide) TMS->Product AcidCl->Product

Divergent reactivity pathways for the esterification of 2-Bromo-5-(bromomethyl)benzoic acid.

Quantitative Method Comparison

The following table summarizes the operational metrics for the two recommended selective protocols.

ParameterMethod A: TMS-DiazomethaneMethod B: Acid Chloride Route
Typical Yield > 90%80 - 85%
Reaction Time 0.5 - 1.0 Hour3.0 - 4.0 Hours (Total)
Temperature Profile 0 °C to Room Temp0 °C to Room Temp
Reagent Equivalents 1.2 eq TMS-CHN₂1.5 eq (COCl)₂, 5.0 eq MeOH
Scalability Low (Cost/Safety constraints)High (Cost-effective, robust)
Chemoselectivity Excellent (Benzylic C-Br intact)High (Benzylic C-Br intact)

Experimental Protocols

Protocol A: Direct Esterification via TMS-Diazomethane

Application: Ideal for milligram to low-gram scale synthesis. TMS-diazomethane is widely utilized in the synthesis of complex PROTAC degraders to selectively methylate carboxylic acids without displacing sensitive benzylic halides[Briceno et al., 2022].

Self-Validation Cue: The reaction is visually self-indicating. The persistence of a yellow color indicates an excess of the reagent and reaction completion.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 2-Bromo-5-(bromomethyl)benzoic acid (1.0 eq, e.g., 1.0 g, 3.4 mmol) in a 3:1 mixture of anhydrous Dichloromethane (DCM) and anhydrous Methanol (15 mL total volume).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Reagent Addition: Slowly add TMS-diazomethane (2.0 M solution in hexanes, 1.2 eq, 2.04 mL) dropwise via syringe over 5 minutes. Caution: Gas evolution ( N2​ ) will occur.

  • Monitoring: Stir the reaction at 0 °C for 30 minutes. The solution should maintain a pale yellow tint, indicating a slight excess of unreacted TMS-diazomethane. If the solution turns colorless, add additional reagent dropwise until the yellow color persists.

  • Quenching: Quench the unreacted TMS-diazomethane by adding glacial acetic acid dropwise (typically 2-3 drops) until the solution becomes completely colorless.

  • Isolation: Concentrate the mixture under reduced pressure. The resulting crude product is typically >95% pure Methyl 2-bromo-5-(bromomethyl)benzoate and can be used directly in subsequent steps without column chromatography.

Protocol B: Two-Step Acid Chloride Route

Application: Ideal for large-scale (multi-gram to kilogram) synthesis. The benzylic bromide is highly stable to oxalyl chloride and thionyl chloride, making this a robust industrial approach[Marella et al., 2010].

Self-Validation Cue: The cessation of gas evolution ( CO , CO2​ , HCl ) during the first step confirms the complete conversion of the acid to the acid chloride.

Step-by-Step Procedure:

  • Acid Chloride Formation: Suspend 2-Bromo-5-(bromomethyl)benzoic acid (1.0 eq, e.g., 5.0 g, 17.0 mmol) in anhydrous DCM (40 mL) under argon.

  • Catalysis: Add anhydrous N,N-Dimethylformamide (DMF) (0.05 eq, ~65 µL). The DMF acts as a catalyst, forming the active Vilsmeier-Haack intermediate.

  • Activation: Cool the suspension to 0 °C. Add Oxalyl chloride (1.5 eq, 2.18 mL) dropwise over 15 minutes.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. The suspension will gradually become a clear, homogeneous solution as the acid chloride forms. Wait until all visible gas evolution has ceased.

  • Evaporation: Concentrate the mixture strictly under vacuum to remove the solvent and excess oxalyl chloride. Crucial: Do not apply excessive heat (>30 °C) to avoid thermal degradation of the benzylic bromide.

  • Esterification: Redissolve the crude acid chloride in fresh anhydrous DCM (30 mL) and cool to 0 °C.

  • Alcohol Quench: Prepare a mixture of anhydrous Methanol (5.0 eq, 3.44 mL) and N,N-Diisopropylethylamine (DIPEA) (1.1 eq, 3.25 mL). Add this mixture dropwise to the acid chloride solution. Note: DIPEA is chosen over TEA or DMAP because its steric hindrance prevents nucleophilic attack on the benzylic bromide.

  • Workup: Stir for 1 hour at room temperature. Transfer to a separatory funnel and wash sequentially with 1M aqueous HCl (2 × 30 mL) to remove the amine salts, followed by saturated aqueous NaHCO3​ (30 mL), and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford the target methyl ester.

References

  • Title: An Update on Clinically Advanced PROTAC Degraders and Their Synthesis Source: International Journal of Molecular Sciences (via PubMed) URL: [Link]

  • Title: Preparation of azidoaryl- and azidoalkyloxazoles for click chemistry Source: Bioorganic & Medicinal Chemistry Letters (via PubMed) URL: [Link]

  • Title: Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques Source: Wiley Online Library URL: [Link]

Method

Application Note: Continuous Flow Synthesis of 2-Bromo-5-(bromomethyl)benzoic Acid

Abstract This application note provides a comprehensive guide to the synthesis of 2-Bromo-5-(bromomethyl)benzoic acid from 2-Bromo-5-methylbenzoic acid using a continuous flow chemistry platform. Traditional batch synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the synthesis of 2-Bromo-5-(bromomethyl)benzoic acid from 2-Bromo-5-methylbenzoic acid using a continuous flow chemistry platform. Traditional batch synthesis via benzylic bromination, known as the Wohl-Ziegler reaction, often presents challenges related to safety, scalability, and selectivity, including the risk of runaway reactions and the formation of over-brominated impurities[1]. By transitioning this free-radical bromination to a continuous flow process, we demonstrate significant improvements in reaction control, safety, and process efficiency. This guide offers detailed protocols, mechanistic insights, and practical considerations for researchers and process chemists in the pharmaceutical and fine chemical industries.

Introduction: The Case for Flow Chemistry in Benzylic Bromination

2-Bromo-5-(bromomethyl)benzoic acid is a crucial bifunctional building block in organic synthesis. Its structure contains both a carboxylic acid and a reactive benzyl bromide moiety, making it a valuable intermediate for the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials[2].

The synthesis of this compound typically involves the benzylic bromination of 2-Bromo-5-methylbenzoic acid. This transformation is a classic example of a free-radical substitution reaction, often accomplished using N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide[3][4][5].

However, the traditional batch execution of this reaction, the Wohl-Ziegler reaction, is fraught with challenges:

  • Safety Hazards: Free-radical brominations are often highly exothermic. In a large-scale batch reactor, inefficient heat transfer can lead to thermal runaway, posing a significant safety risk[6]. Furthermore, the decomposition of initiators like AIBN can be explosive above certain temperatures[6].

  • Selectivity Issues: It can be difficult to control the reaction to achieve mono-bromination. Over-bromination to form the dibrominated side product is a common issue, complicating purification and reducing the overall yield[1].

  • Hazardous Reagents and Solvents: Historically, this reaction has been performed in chlorinated solvents like carbon tetrachloride (CCl₄), which are now heavily restricted due to their toxicity and environmental impact[7][8][9].

Continuous flow chemistry offers elegant solutions to these problems. By confining the reaction to a small-volume, high-surface-area microreactor, flow chemistry provides superior heat and mass transfer. This enables precise temperature control, mitigating the risk of thermal runaway. The ability to finely tune residence time and stoichiometry allows for enhanced control over selectivity, minimizing the formation of unwanted byproducts. Moreover, flow chemistry facilitates a move towards greener, safer solvents and enables a more scalable and automated synthesis process[9][10][11].

Reaction Mechanism: The Wohl-Ziegler Free-Radical Pathway

The synthesis proceeds via a free-radical chain mechanism. Understanding this pathway is crucial for optimizing reaction conditions in a flow setup. The process consists of three key stages: initiation, propagation, and termination.

Initiation: The reaction begins with the homolytic cleavage of a radical initiator. In this protocol, we use AIBN, which upon heating (typically >60 °C), decomposes to eliminate nitrogen gas—a thermodynamically favorable process—and generate two 2-cyanoprop-2-yl radicals[6][12].

[(CH₃)₂C(CN)]₂N₂ (AIBN) --(Heat)--> 2 (CH₃)₂C(CN)• + N₂

These initiator radicals then react with a source of bromine. While NBS is the primary brominating agent, a trace amount of HBr or Br₂ is often required to start the chain. The initiator radical can abstract a hydrogen from HBr to generate a bromine radical (Br•)[7].

Propagation: This is a self-sustaining cycle where the desired product is formed, and the radical species is regenerated.

  • Hydrogen Abstraction: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 2-Bromo-5-methylbenzoic acid. This step is highly selective for the benzylic position because the resulting benzyl radical is stabilized by resonance with the aromatic ring[4][13].

  • Bromination: The resonance-stabilized benzyl radical reacts with a molecule of elemental bromine (Br₂), which is present in low concentration and generated from the reaction of NBS with HBr, to form the final product, 2-Bromo-5-(bromomethyl)benzoic acid, and a new bromine radical[5]. This new bromine radical can then participate in another hydrogen abstraction step, thus propagating the chain.

Termination: The chain reaction ceases when two radical species combine. This can occur in several ways, such as two bromine radicals combining to form Br₂, or a benzyl radical combining with a bromine radical. In a well-controlled reaction, termination steps are minor pathways.

Experimental Application & Protocols

This section details the setup and execution of the continuous flow synthesis of 2-Bromo-5-(bromomethyl)benzoic acid.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2-Bromo-5-methylbenzoic acid>98%Standard Vendor
N-Bromosuccinimide (NBS)>98%Standard VendorShould be recrystallized from water if it appears yellow or impure[4].
Azobisisobutyronitrile (AIBN)>98%Standard VendorHandle with care; store refrigerated. Decomposes above 65 °C[6].
Acetonitrile (MeCN)Anhydrous, >99.8%Standard VendorA safer alternative to chlorinated solvents[8][9].
Sodium Thiosulfate (Na₂S₂O₃)ACS GradeStandard VendorFor quenching.
Ethyl Acetate (EtOAc)ACS GradeStandard VendorFor extraction.
Brine (Saturated NaCl solution)In-house prep
Anhydrous Magnesium SulfateACS GradeStandard VendorFor drying.
Equipment Setup: Continuous Flow Reactor

A schematic of the flow chemistry setup is illustrated below. The system consists of two high-precision syringe pumps, a T-mixer for combining the reagent streams, a coiled tube reactor submerged in a temperature-controlled oil bath, a back-pressure regulator (BPR) to ensure the solvent remains in the liquid phase, and a collection vessel.

Flow_Setup cluster_pumps Reagent Delivery cluster_reaction Reaction Zone cluster_collection Workup P1 Pump A (Substrate + AIBN in MeCN) Mixer T-Mixer P1->Mixer Stream A P2 Pump B (NBS in MeCN) P2->Mixer Stream B Reactor PFA Coil Reactor (Heated Oil Bath) Mixer->Reactor Combined Stream BPR Back-Pressure Regulator (BPR) Reactor->BPR Collection Product Collection (in Quench Solution) BPR->Collection

Caption: Diagram of the continuous flow synthesis setup.

Detailed Step-by-Step Protocol

1. Reagent Preparation:

  • Solution A (Substrate): Dissolve 2-Bromo-5-methylbenzoic acid (e.g., 2.15 g, 10.0 mmol) and AIBN (e.g., 82 mg, 0.5 mmol, 0.05 eq) in anhydrous acetonitrile to a final volume of 50 mL. Sonicate briefly to ensure complete dissolution.

  • Solution B (Brominating Agent): Dissolve NBS (e.g., 1.96 g, 11.0 mmol, 1.1 eq) in anhydrous acetonitrile to a final volume of 50 mL. Protect this solution from light by wrapping the syringe or container in aluminum foil.

2. System Setup and Priming:

  • Assemble the flow reactor system as shown in the diagram above. A PFA tubing reactor (e.g., 1/16" OD, 1.0 mm ID, 10 mL volume) is recommended.

  • Immerse the reactor coil in an oil bath preheated to 80 °C. The decomposition of AIBN typically occurs between 66 °C and 72 °C, but a slightly higher temperature ensures consistent initiation[6].

  • Set the back-pressure regulator to approximately 5 bar to prevent solvent boiling.

  • Prime the entire system by pumping pure acetonitrile through both lines for several minutes to remove any air bubbles.

3. Reaction Execution:

  • Set the flow rates for both Pump A and Pump B. For a 10-minute residence time in a 10 mL reactor, the total flow rate should be 1.0 mL/min. Therefore, set each pump to 0.5 mL/min.

  • Begin pumping Solution A and Solution B simultaneously into the T-mixer.

  • Allow the system to run for at least two residence times (e.g., 20 minutes) to reach a steady state, discarding the initial output.

  • Once at a steady state, begin collecting the reactor output in a flask containing a stirred aqueous solution of sodium thiosulfate (e.g., 10% w/v) to quench any unreacted bromine and NBS.

4. Work-up and Purification:

  • Once the reaction is complete, pump pure acetonitrile through the system for 15-20 minutes to clean the reactor.

  • Transfer the collected product and quench solution to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • The crude product, a white to off-white solid, can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure 2-Bromo-5-(bromomethyl)benzoic acid.

Parameter Optimization

The precise control afforded by flow chemistry allows for straightforward optimization. The following table provides a starting point for optimizing key reaction parameters.

ParameterRangeEffect on OutcomeRationale
Temperature 75 - 90 °CHigher temps increase reaction rate but may promote side reactions.Must be sufficient to initiate AIBN decomposition but controlled to prevent over-bromination[14][15].
Residence Time 5 - 20 minLonger times increase conversion but also risk of dibromination.Optimization is key to maximizing yield of the mono-brominated product.
NBS Equivalents 1.05 - 1.3 eqSlight excess ensures complete conversion of starting material.A large excess significantly increases the rate of over-bromination[1][8].
AIBN Equivalents 0.02 - 0.10 eqCatalytic amount needed to initiate the radical chain.Sufficient quantity is needed to maintain the radical chain reaction.

Safety and Hazard Management

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Azobisisobutyronitrile (AIBN): Can decompose explosively if heated above 65 °C in solid form[6]. Pyrolysis can form highly toxic tetramethylsuccinonitrile[6]. Use in solution and within the recommended temperature range.

  • Acetonitrile: Flammable and toxic. All operations should be conducted in a well-ventilated fume hood.

  • Flow Reactor Operation: Always use a blast shield when working with reactions under pressure. Ensure all fittings are secure to prevent leaks. The use of a back-pressure regulator prevents the solvent from boiling, which could cause dangerous pressure build-up.

Conclusion

The transition from traditional batch processing to continuous flow chemistry for the synthesis of 2-Bromo-5-(bromomethyl)benzoic acid offers compelling advantages. This method provides a safer, more controlled, and highly efficient route to this important chemical intermediate. The precise control over temperature and residence time significantly reduces the formation of the problematic dibrominated impurity, leading to higher isolated yields and simplified purification. This protocol demonstrates a scalable and robust process suitable for both academic research and industrial drug development environments.

References

  • Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. (n.d.). Journal of Computer-aided Molecular Design.
  • Azobisisobutyronitrile - Wikipedia. (2023, December 29). Wikipedia. [Link]

  • Study on Thermal Decomposition Characteristics of AIBN. (n.d.). SciSpace. [Link]

  • Illustrated Glossary of Organic Chemistry - N-bromosuccinimide. (n.d.). UCLA Chemistry and Biochemistry. [Link]

  • N-Bromosuccinimide - Wikipedia. (2023, October 24). Wikipedia. [Link]

  • The AIBN decomposition mechanism. (n.d.). ResearchGate. [Link]

  • An in-situ study of the thermal decomposition of AIBN radical chemistry using a dual mode EPR resonator. (2022, September 27). SciSpace. [Link]

  • Wohl-Ziegler Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Radical Chemistry in Flow. (n.d.). Thieme Chemistry. [Link]

  • Aerobic Photo Oxidation of Toluene Derivatives into Carboxylic Acids with Bromine–water Under Catalyst-Free Conditions. (2022). ResearchGate. [Link]

  • A Safe and Green Benzylic Radical Bromination Experiment. (n.d.). ResearchGate. [Link]

  • Free-radical substitution in aliphatic compounds. Part XXVIII. The gas-phase bromination of halogenocyclohexanes and halogenocyclopentanes in a fast flow reactor. (1979). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • A Safe and Green Benzylic Radical Bromination Experiment. (2020, February). Journal of Chemical Education. [Link]

  • Additive Free Aromatic Bromination in Flow. (n.d.). ChemRxiv. [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. [Link]

  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. [Link]

  • A Safe and Green Benzylic Radical Bromination Experiment. (2020). ERIC. [Link]

  • A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. (2014). The Journal of Organic Chemistry. [Link]

  • Quenching the reaction was exothermic as well. (n.d.). Organic Syntheses. [Link]

  • Catalyst and Solvent-Free Bromination of Toluene Derivatives by HBr-H2O2 with Visible-Light Photocatalysis Using a Continuous-Flow Microreactor. (2012). ResearchGate. [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry. [Link]

  • Bromohydrin Formation of Alkenes with Br₂ and H₂O. (n.d.). ChemHelper. [Link]

  • Oxidation of Bromide to Bromine by Ruthenium(II) Bipyridine-Type Complexes Using the Flash-Quench Technique. (2017). Inorganic Chemistry. [Link]

  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022, October 26). Scientific Update. [Link]

  • Aerobic Photooxidation of Toluene Derivatives into Carboxylic Acids with Bromine–Water under Catalyst-Free Conditions. (2022). The Journal of Organic Chemistry. [Link]

  • quenching? organic lab. (2007, February 2). The Student Room. [Link]

  • A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid. (n.d.).
  • Synthetic method of 2-bromo-5-methoxybenzoic acid. (n.d.).
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). MDPI. [Link]

  • Reaction of Alkenes with Bromine. (2026, March 5). Chemistry Steps. [Link]

  • Development of a Continuous Photochemical Bromination/Alkylation Sequence En Route to AMG 423. (2022, February 1). Newera-spectro. [Link]

  • Synthesis of 2-bromo-5-methoxybenzoic acid. (n.d.). PrepChem.com. [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). Semantic Scholar. [Link]

  • BROMINATION OF COMPOUNDS CONTAINING TWO AROMATIC NUCLEI - Part IV. (n.d.). Journal of the Indian Chemical Society. [Link]

  • Convenient Benzylic Bromination of 2‑Hydroxy-5-methylisophthalaldehyde. (n.d.). PMC. [Link]

  • Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. (n.d.). Scribd. [Link]

  • Preparation method of 2-bromo-5-iodobenzoic acid. (2018, February 9). Patsnap. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Bromo-5-(bromomethyl)benzoic acid

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 2-Bromo-5-(bromomethyl)benzoic acid via recryst...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 2-Bromo-5-(bromomethyl)benzoic acid via recrystallization. Our goal is to provide practical, field-tested solutions grounded in chemical principles to enhance the purity, yield, and success of your experiments.

Introduction: The Critical Role of Purity

2-Bromo-5-(bromomethyl)benzoic acid is a valuable bifunctional building block in organic synthesis, particularly in the development of pharmaceutical agents and functional materials. The presence of two distinct reactive sites—the carboxylic acid and the benzylic bromide—makes it a versatile intermediate. However, impurities arising from its synthesis, such as unreacted starting materials (e.g., 2-bromo-5-methylbenzoic acid) or byproducts from bromination, can lead to unwanted side reactions, lower yields in subsequent steps, and compromise the biological or material properties of the final product.[1][2] Recrystallization is a powerful and cost-effective technique to achieve the high purity required for these demanding applications.[3][4]

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent for the recrystallization of 2-Bromo-5-(bromomethyl)benzoic acid?

A1: The ideal recrystallization solvent should exhibit a steep solubility curve for the compound: high solubility at elevated temperatures and low solubility at room temperature or below.[5] This differential solubility is the cornerstone of the technique, maximizing recovery of the purified solid upon cooling.[3]

For 2-Bromo-5-(bromomethyl)benzoic acid, its structure (containing a polar carboxylic acid group and a larger, less polar brominated aromatic ring) suggests that solvents of intermediate polarity or mixed solvent systems are often effective.[6]

Key criteria for solvent selection include:

  • Solubility Profile: The compound should be sparingly soluble at room temperature but readily soluble at the solvent's boiling point.[5][7]

  • Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration).[5]

  • Chemical Inertness: The solvent must not react with the compound.[5]

  • Boiling Point: A relatively low boiling point (generally <100-110 °C) is preferred for easy removal during the drying process.[6] Solvents with excessively high boiling points can also increase the risk of the compound "oiling out."[8]

Solvent CandidateBoiling Point (°C)PolarityRationale & Considerations
Ethanol/Water VariesPolar ProticA mixed solvent system is often effective for carboxylic acids.[8][9] The compound is dissolved in a minimal amount of hot ethanol (the "good" solvent), and hot water (the "poor" solvent) is added dropwise until turbidity appears, which is then cleared by adding a few more drops of hot ethanol.
Acetic Acid ~118 °CPolar ProticOften a good solvent for aromatic carboxylic acids.[9] Its higher boiling point can sometimes be a disadvantage for removal.
Toluene ~111 °CNonpolarMay be suitable if impurities are significantly more polar than the target compound. Its boiling point is on the higher side.[6]
Ethyl Acetate 77 °CPolar AproticA versatile solvent with a moderate boiling point.[6] It can be a good starting point for solubility tests.
Methanol 65 °CPolar ProticSimilar to ethanol, often used in mixtures with water.[6] Its lower boiling point allows for easier removal.
Q2: What are the most common impurities I should expect?

A2: Impurities are typically related to the synthetic route. A common synthesis involves the benzylic bromination of 2-bromo-5-methylbenzoic acid. Therefore, potential impurities include:

  • Unreacted Starting Material: 2-bromo-5-methylbenzoic acid.

  • Side-Products: Di-brominated or other related byproducts from the bromination reaction.

  • Hydrolysis Products: The bromomethyl group can be susceptible to hydrolysis, forming 2-bromo-5-(hydroxymethyl)benzoic acid, especially if moisture is present during workup or storage.[1]

A depressed or broad melting point range of the final product is a strong indicator of residual impurities.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process.

Problem: My compound has "oiled out" instead of forming crystals.
  • Symptom: Upon cooling, the compound separates as a liquid or oily globule rather than a crystalline solid.

  • Causality: This common issue occurs when the saturated solution is cooled to a temperature below the compound's melting point but above the freezing point of the solute-solvent mixture. It is often caused by the boiling point of the solvent being too high, the presence of impurities depressing the melting point, or the solution being cooled too rapidly.[8][10]

  • Solutions:

    • Reheat and Add More Solvent: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation point. Allow the solution to cool more slowly.[5][10]

    • Reduce Cooling Rate: Insulate the flask with glass wool or a beaker packed with paper towels to ensure very slow cooling to room temperature before transferring to an ice bath.[8][11] Slow cooling is crucial for the formation of a well-ordered crystal lattice.

    • Change Solvents: If the problem persists, the chosen solvent may be inappropriate. Select a solvent with a lower boiling point.[5][8]

Problem: No crystals are forming, even after the solution is cold.
  • Symptom: The solution remains clear (no precipitate) after cooling to room temperature and even after being placed in an ice bath.

  • Causality: This is typically due to one of two reasons: either too much solvent was added, and the solution is not supersaturated, or the solution is supersaturated but requires nucleation to initiate crystal growth.[10]

  • Solutions:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside surface of the flask below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[10][12]

      • Seed Crystals: If available, add a tiny crystal of the pure compound to the cold solution. This provides a template for further crystallization.[10]

    • Reduce Solvent Volume: If nucleation techniques fail, it is highly likely that too much solvent was used.[10][11] Gently heat the solution to boil off a portion of the solvent (typically 20-30%), thereby increasing the solute concentration. Allow the more concentrated solution to cool again slowly.[5]

    • Ultimate Recovery: If all else fails, the solvent can be completely removed by rotary evaporation to recover the crude solid, and the recrystallization can be re-attempted with a different solvent or less solvent.[10][11]

Problem: The recrystallized product is still impure.
  • Symptom: The melting point of the dried crystals is broad or lower than the literature value, or analytical data (e.g., NMR, HPLC) shows contaminants.

  • Causality: This can result from several factors:

    • The cooling was too rapid, trapping impurities within the crystal lattice.

    • The chosen solvent did not effectively discriminate between the compound and a major impurity.[5]

    • The crystals were not washed adequately with fresh, cold solvent after filtration.

  • Solutions:

    • Repeat the Recrystallization: The most reliable solution is to perform a second recrystallization. Redissolve the impure crystals in a minimum amount of fresh, hot solvent and allow the solution to cool much more slowly.[5]

    • Optimize Washing: During vacuum filtration, ensure the cake of crystals is washed with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.[12] Using room temperature or warm solvent will redissolve some of the product, lowering the yield.[13]

    • Consider an Alternative Purification Method: If an impurity has very similar solubility properties to the desired compound, recrystallization may not be sufficient. In such cases, column chromatography may be required to achieve high purity.[14]

Problem: Crystal yield is very low.
  • Symptom: The mass of the recovered, dried crystals is significantly lower than expected.

  • Causality:

    • Using an excessive amount of solvent during the initial dissolution step is the most common cause, as a significant amount of the product will remain dissolved in the mother liquor even when cold.[10][11]

    • Premature crystallization during a hot filtration step.

    • Incomplete crystallization due to insufficient cooling time or temperature.

    • Washing the collected crystals with too much cold solvent or with solvent that was not sufficiently cold.[13]

  • Solutions:

    • Check the Mother Liquor: To diagnose if too much solvent was used, take a small sample of the filtrate (mother liquor) and evaporate it. A large amount of solid residue indicates significant product loss.[11] The mother liquor can be concentrated and cooled to obtain a second crop of crystals, which may be of slightly lower purity.

    • Minimize Solvent: Always use the minimum amount of boiling solvent necessary to fully dissolve the crude solid. Add the solvent in small portions to the heated solid.[13]

    • Ensure Complete Cooling: Allow the flask to cool in an ice-water bath for at least 15-20 minutes to maximize crystal formation before filtration.[3]

Visualized Protocols and Workflows

Standard Recrystallization Workflow

The following diagram outlines the standard, step-by-step procedure for recrystallization.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimal amount of appropriate hot solvent A->B C Heat solution to boiling to fully dissolve solid B->C D Are insoluble impurities present? C->D E Perform hot gravity filtration using a pre-heated funnel D->E Yes G Allow solution to cool slowly to room temperature D->G No F Transfer clear filtrate to a clean flask E->F F->G H Cool further in an ice-water bath G->H I Observe crystal formation H->I J Collect crystals by vacuum filtration I->J K Wash crystals with a small amount of ice-cold solvent J->K L Dry crystals under vacuum to constant weight K->L M Pure Product L->M

Caption: A step-by-step workflow for the purification of a solid compound by recrystallization.

Troubleshooting Decision Tree

This diagram provides a logical pathway for diagnosing and solving common recrystallization problems.

Troubleshooting_Tree Start Recrystallization Issue? OilingOut Compound 'Oiled Out'? Start->OilingOut NoCrystals No Crystals Formed? Start->NoCrystals LowYield Yield is Low? Start->LowYield Sol1 Reheat, add more solvent, and cool slowly. OilingOut->Sol1 Yes Sol2 Scratch flask or add seed crystal. NoCrystals->Sol2 Yes Sol4 Check mother liquor. Use less solvent next time. LowYield->Sol4 Yes NoCrystals_Still NoCrystals_Still Sol2->NoCrystals_Still Still no crystals? Sol3 Boil off excess solvent and re-cool. NoCrystals_Still->Sol3 Yes

Caption: A decision tree to guide troubleshooting during the recrystallization process.

References

  • Technical Support Center: Optimizing Recrystallization and Purific
  • Problems with Recrystallisations. University of York, Chemistry Teaching Labs.
  • recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid deriv
  • Troubleshooting Crystalliz
  • Recrystallization Techniques. University of California, Los Angeles.
  • Recrystallization - Part 2. University of Massachusetts.
  • Recrystallis
  • Determining Which Solvent to Use. (2022). Chemistry LibreTexts.
  • Solvent selection for recrystallization: An undergraduate organic experiment.
  • Solvent design for crystallization of carboxylic acids. (2018).
  • Recrystallization of Benzoic Acid. University of North Georgia.
  • 2-Bromo-5-methylbenzoic acid. Vulcanchem.
  • common impurities in 2-(Bromomethyl)-2-butylhexanoic acid and their removal. (2025). Benchchem.
  • A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid. (Patent).
  • An In-depth Technical Guide to 1-(Bromomethyl)-2-(benzyloxy)-5-bromobenzene. Benchchem.
  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
  • Recrystalliz
  • The synthetic method of the bromo- 2- chlorobenzoic acids of 5-. (Patent).

Sources

Optimization

"2-Bromo-5-(bromomethyl)benzoic acid" stability issues and degradation products

Welcome to the Application Scientist Support Portal. This technical guide provides mechanistic insights, troubleshooting workflows, and validated protocols for managing the stability of 2-Bromo-5-(bromomethyl)benzoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This technical guide provides mechanistic insights, troubleshooting workflows, and validated protocols for managing the stability of 2-Bromo-5-(bromomethyl)benzoic acid (CAS: 90721-58-7).

Core Chemical Profile & Stability Causality

2-Bromo-5-(bromomethyl)benzoic acid is a bifunctional building block containing a highly reactive benzylic bromide and a nucleophilic carboxylic acid. The benzylic carbon is uniquely electrophilic because any developing positive charge in the transition state (whether via SN1 or SN2 mechanisms) is heavily resonance-stabilized by the adjacent pi-system of the aromatic ring[1].

This dual nature creates a "ticking clock" for compound stability, leading to three primary degradation pathways:

  • Hydrolysis: Atmospheric moisture acts as a nucleophile, readily displacing the bromide to form 2-bromo-5-(hydroxymethyl)benzoic acid[2].

  • Oligomerization: The carboxylate group of one molecule can attack the benzylic bromide of another. This intermolecular esterification forms insoluble polyester chains and is accelerated by ambient temperatures or adventitious base.

  • Photodegradation: UV light exposure induces homolytic cleavage of the relatively weak C-Br bond, generating reactive benzylic radicals and releasing HBr gas[3].

Visualization: Degradation Pathways

DegradationPathways Intact 2-Bromo-5-(bromomethyl)benzoic acid (Intact Compound) Hydrolysis Hydrolysis (+ H2O) Intact->Hydrolysis Oligomerization Intermolecular Esterification (Self-Reaction) Intact->Oligomerization Photodegradation Photolytic Cleavage (UV Light) Intact->Photodegradation Hydroxymethyl 2-Bromo-5-(hydroxymethyl)benzoic acid (Degradation Product) Hydrolysis->Hydroxymethyl Oligomers Oligomers / Polyesters (Insoluble Degradants) Oligomerization->Oligomers Radicals Benzylic Radicals + HBr (Reactive Intermediates) Photodegradation->Radicals

Caption: Degradation pathways of 2-Bromo-5-(bromomethyl)benzoic acid including hydrolysis and oligomerization.

Frequently Asked Questions (FAQs)

Q: My compound arrived as a white powder, but now it won't dissolve in standard solvents (e.g., DCM, EtOAc). What happened? A: Your compound has likely undergone intermolecular oligomerization. Because the molecule contains both a nucleophile (carboxylic acid) and a highly activated electrophile (benzylic bromide), molecules can react with one another to form a polyester chain. This drastically increases the molecular weight and abolishes solubility.

Q: How do I distinguish between hydrolysis and oligomerization using LC-MS? A: Hydrolysis replaces the heavy bromine atom (isotope pattern 79/81) with a hydroxyl group (-OH). You will see a mass shift from [M-H]- ~291/293/295 (intact, two bromines) to ~229/231 (hydrolyzed, one bromine). Oligomers typically do not fly well in standard LC-MS or will appear as a complex series of high-mass polymeric peaks (e.g.,[2M-HBr-H]-) that elute very late in the gradient.

Q: Can I store this compound in a standard refrigerator (4°C)? A: No. A standard refrigerator is highly humid. The combination of moisture and temperatures above freezing will promote rapid hydrolysis of the benzylic bromide[2]. It must be stored at -20°C in a tightly sealed, desiccated, amber container under an inert atmosphere (Argon or Nitrogen).

Troubleshooting Guide & Data Presentation

When downstream experiments fail (e.g., low yields in cross-coupling or substitution reactions), the integrity of the starting material is the first variable to check. Use the following table to diagnose the specific degradation product.

Table 1: Diagnostic Markers for 2-Bromo-5-(bromomethyl)benzoic acid Degradation

Compound State1H-NMR Marker (DMSO-d6)LC-MS [M-H]-Solubility ProfileVisual Appearance
Intact Compound Sharp singlet at ~4.5 ppm (-CH2Br)291, 293, 295 (1:2:1 ratio)Soluble in EtOAc, DCM, DMSOFree-flowing white/off-white powder
Hydrolyzed Product Singlet at ~4.6 ppm (-CH2OH) + broad -OH229, 231 (1:1 ratio)Soluble in MeOH, WaterClumpy, slightly sticky powder
Oligomerized Product Broad multiplet at ~5.2 - 5.4 ppm (-CH2-O-C=O)> 500 m/z (polymeric series)Insoluble in DCM, EtOAc; cloudy in DMSOHard, insoluble white chunks

Experimental Protocols: Rescue & Validation

If your batch shows partial degradation (<15% hydrolysis or oligomerization based on NMR), you can rescue the intact compound using the following self-validating protocol.

Protocol: Cold-Solvent Rescue Extraction Causality Focus: This protocol leverages the differential solubility of the degradation products. Oligomers are insoluble in cold ethyl acetate (EtOAc), while the hydrolyzed product is highly water-soluble. The intact compound partitions into the organic layer. Cold temperatures are strictly maintained to prevent further hydrolysis during the aqueous workup.

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 g of the degraded material in 20 mL of cold (0°C) Ethyl Acetate (EtOAc).

  • Filtration (Oligomer Removal): Stir for 5 minutes at 0°C. Filter the suspension through a medium-porosity glass frit.

    • Mechanism: The insoluble polyester oligomers remain on the frit. The filtrate contains only the intact compound and the hydrolyzed byproduct.

  • Washing (Hydrolysis Product Removal): Transfer the filtrate to a separatory funnel. Wash rapidly with 2 x 10 mL of ice-cold distilled water.

    • Mechanism: The polar 2-bromo-5-(hydroxymethyl)benzoic acid partitions into the aqueous phase, while the intact benzylic bromide remains in the EtOAc.

  • Drying: Dry the organic layer over anhydrous Na2SO4 for 10 minutes. Filter to remove the drying agent.

  • Concentration: Evaporate the solvent under reduced pressure (rotary evaporator) using a cold water bath (<25°C) to prevent thermal degradation.

  • Self-Validating Check: Dissolve 5 mg of the recovered solid in DMSO-d6 and run a 1H-NMR. The protocol is verified as successful if the spectrum shows only a sharp singlet at ~4.5 ppm, with the complete absence of peaks at 4.6 ppm (hydrolysis) and 5.3 ppm (oligomer).

References

  • Title: Reactions on the “Benzylic” Carbon: Bromination And Oxidation | Source: Master Organic Chemistry | URL: 1

  • Title: Benzylic Bromination | Source: Chemistry Steps | URL: 3

  • Title: An In-depth Technical Guide on the Stability and Storage of (4-(Bromomethyl)phenyl)methanamine | Source: BenchChem | URL: 2

Sources

Troubleshooting

Preventing side reactions of the bromomethyl group in "2-Bromo-5-(bromomethyl)benzoic acid"

Welcome to the Technical Support Center for 2-Bromo-5-(bromomethyl)benzoic acid . As a Senior Application Scientist, I frequently consult with researchers who encounter complex side reactions when working with this highl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Bromo-5-(bromomethyl)benzoic acid . As a Senior Application Scientist, I frequently consult with researchers who encounter complex side reactions when working with this highly functionalized building block.

This molecule is a "kinetic minefield" because it contains three distinct reactive sites: an acidic carboxylic acid (-COOH), an aryl bromide (Ar-Br) suitable for cross-coupling, and an extremely electrophilic benzylic bromomethyl group (-CH2Br). The primary challenge in any workflow involving this compound is chemoselectivity —specifically, preventing the hyper-reactive bromomethyl group from undergoing premature hydrolysis, off-target nucleophilic substitution, or unwanted transition-metal insertion.

Below is our comprehensive troubleshooting guide, designed to explain the causality behind these side reactions and provide self-validating protocols to bypass them.

Reactivity Overview & Mechanistic Causality

To control this molecule, we must first map its reactivity profile. The benzylic carbon is highly activated toward bimolecular nucleophilic substitution (SN2) because the adjacent aromatic π -system stabilizes the p -orbital in the transition state. Consequently, the activation energy for SN2 attack at the -CH2Br group is often lower than the activation energy required to react with the -COOH or Ar-Br groups.

ReactivityMap Molecule 2-Bromo-5-(bromomethyl)benzoic acid COOH Carboxylic Acid (-COOH) Target: Amide/Ester Molecule->COOH ArBr Aryl Bromide (Ar-Br) Target: Cross-Coupling Molecule->ArBr CH2Br Bromomethyl (-CH2Br) Target: SN2 Substitution Molecule->CH2Br Side1 Side Reaction: Self-Condensation COOH->Side1 Side2 Side Reaction: Off-target Pd Insertion ArBr->Side2 Side3 Side Reaction: Hydrolysis / Amine Attack CH2Br->Side3

Fig 1: Trifunctional reactivity map of 2-Bromo-5-(bromomethyl)benzoic acid and competing side reactions.

Troubleshooting Guide 1: Chemoselective Amide Coupling

The Problem: When attempting to synthesize an amide by activating the carboxylic acid and adding an amine, LC-MS analysis reveals a complex mixture dominated by N-benzylated products.

The Causality: Amines are excellent nucleophiles. While you are trying to drive an acylation reaction at the carbonyl carbon, the amine kinetically prefers to attack the highly electrophilic benzylic carbon via an SN2 pathway, displacing the bromide ion as supported by established physical organic chemistry principles regarding benzylic reactivity[1]. Standard coupling reagents (like HATU or EDC) at room temperature do not sufficiently lower the acylation activation energy to outcompete the SN2 pathway.

The Solution (Self-Validating Protocol): To reverse this chemoselectivity, we must maximize the electrophilicity of the carbonyl carbon (by forming an acid chloride) and use cryogenic temperatures to suppress the higher-activation-energy SN2 pathway.

Step-by-Step Methodology:

  • Acid Activation: Suspend 2-Bromo-5-(bromomethyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C under Argon. Add oxalyl chloride (1.5 eq) and a catalytic drop of DMF. Stir for 2 hours.

  • Volatile Removal: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride. Causality: Removing excess HCl prevents the amine nucleophile from being prematurely protonated in the next step.

  • Cryogenic Cooling: Redissolve the acid chloride in anhydrous DCM and cool strictly to -78°C using a dry ice/acetone bath.

  • Amine Addition: Slowly dropwise, add a solution containing the target amine (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (1.1 eq) in DCM. Causality: DIPEA is sterically hindered and non-nucleophilic, meaning it will act as a base to absorb HCl without attacking the -CH2Br group.

  • Self-Validation (LC-MS Tracking): Quench the reaction and run an LC-MS. This protocol is self-validating through mass shift analysis. The desired amide will show a mass shift of [M + Amine - H2O] . If the SN2 side reaction occurred, you will observe a mass shift of [M + Amine - HBr] (a loss of ~80 Da instead of 18 Da).

Workflow Step1 1. Acid Activation Convert -COOH to -COCl (Oxalyl Chloride, 0°C) Step2 2. Solvent Evaporation Remove excess HCl/reagents to prevent side reactions Step1->Step2 Step3 3. Cryogenic Cooling Dissolve in DCM, cool to -78°C (Suppresses SN2 pathway) Step2->Step3 Step4 4. Amine Addition Add 1.0 eq Amine + 1.1 eq DIPEA (Dropwise, strict stoichiometry) Step3->Step4 Step5 5. Self-Validation LC-MS monitoring: Check[M+Amine-H2O] vs [M+Amine-HBr] Step4->Step5

Fig 2: Step-by-step self-validating workflow for chemoselective amide coupling at -78°C.

Troubleshooting Guide 2: Suzuki-Miyaura Cross-Coupling

The Problem: Attempting a Pd-catalyzed cross-coupling on the aryl bromide (Ar-Br) results in complete degradation of the -CH2Br group. The primary byproducts are benzyl alcohols or complex oligomers.

The Causality: There are two competing destructive forces here. First, standard Suzuki conditions utilize aqueous bases (e.g., Na2CO3, KOH) at elevated temperatures (80°C). Under these conditions, the bromomethyl group undergoes rapid nucleophilic attack by hydroxide ions, leading to irreversible hydrolysis into a benzyl alcohol[2]. Second, Palladium(0) is highly electron-rich and readily undergoes oxidative addition into carbon-halogen bonds. Because the benzylic C(sp3)-Br bond is highly activated, Pd(0) will often insert into the -CH2Br group faster than the Ar-Br group, leading to off-target coupling or reduction.

The Solution (Sequence-Directed Strategy): It is thermodynamically and kinetically impractical to perform a Suzuki coupling on the Ar-Br while leaving the -CH2Br completely unprotected. You must adopt a sequence-directed workflow.

Step-by-Step Methodology:

  • Prioritize the Benzylic Substitution: React the -CH2Br group first with your intended nucleophile (e.g., an amine, thiol, or alcohol) to form a stable intermediate.

  • Protect the Carboxylic Acid: Convert the -COOH to a methyl ester using TMS-diazomethane or MeOH/H2SO4. Causality: This prevents the carboxylate from acting as a nucleophile and causing self-condensation during the high-temperature coupling stepwhich is a known issue in solid-phase linker synthesis[3].

  • Anhydrous Cross-Coupling: Perform the Suzuki coupling on the Ar-Br using strictly anhydrous conditions to prevent any residual hydrolysis. Use Pd(dppf)Cl2, anhydrous Cs2CO3, and a boronic ester in dry Toluene/Dioxane at 80°C.

  • Self-Validation (Isotope Tracking): Bromine has a distinct 1:1 isotopic signature (M / M+2) in mass spectrometry. Validate the success of your Suzuki coupling by monitoring the disappearance of this 1:1 isotopic doublet in your LC-MS, replacing it with the exact mass of the coupled biaryl product.

Quantitative Reactivity Summary

To aid in experimental design, use the following table to compare the relative reactivity and required mitigation strategies for each functional group.

Functional GroupTarget ReactionPrimary Side ReactionRelative Activation EnergyMitigation Strategy
Bromomethyl (-CH2Br) SN2 SubstitutionHydrolysis in aqueous baseLow (Kinetically favored)Use anhydrous conditions; avoid strong nucleophiles until intended.
Carboxylic Acid (-COOH) Amide Coupling / EsterificationSelf-condensation (Polymerization)MediumActivate to acid chloride; couple at cryogenic temps (-78°C).
Aryl Bromide (Ar-Br) Suzuki-Miyaura Cross-CouplingOff-target Pd insertion into C(sp3)-BrHigh (Thermodynamically demanding)React -CH2Br first; use mild, anhydrous cross-coupling conditions.

Frequently Asked Questions (FAQs)

Q: My 2-Bromo-5-(bromomethyl)benzoic acid turned into an insoluble white powder during storage. What happened? A: It underwent self-condensation (polymerization). The carboxylic acid (pKa ~4.0) can be easily deprotonated by trace ambient moisture or basic impurities to form a carboxylate anion. This anion acts as a nucleophile and attacks the highly electrophilic bromomethyl group of an adjacent molecule. This intermolecular SN2 attack forms an ester linkage, rapidly leading to a polyester chain. Prevention: Always store the compound strictly under an inert atmosphere (Argon/N2) at -20°C. Never store it in basic or protic solvents (like methanol) for extended periods as polar protic environments stabilize the benzylic leaving group and accelerate degradation[4].

Q: Can I use this molecule as a linker for Solid-Phase Organic Synthesis (SPOS)? A: Yes, bromomethylbenzoic acid derivatives are heavily utilized to synthesize Wang-type resins[3]. However, attachment to the solid support must be done under strictly controlled basic conditions (e.g., using Cs2CO3 in DMF) to ensure the carboxylate acts as the primary anchor to the resin without the -CH2Br cross-reacting prematurely.

References

  • Let's Talk Academy. "Nucleophilic Substitution in Alkyl Bromides". CSIR NET LIFE SCIENCE COACHING. URL: [Link]

  • National Institutes of Health (NIH). "PET Diagnostic Molecules Utilizing Multimeric Cyclic RGD Peptide Analogs for Imaging Integrin αvβ3 Receptors". PMC. URL:[Link]

  • Chemical Reviews. "Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry". ACS Publications. URL:[Link]

Sources

Optimization

"2-Bromo-5-(bromomethyl)benzoic acid" storage and handling best practices

Technical Support Center: 2-Bromo-5-(bromomethyl)benzoic acid Welcome to the technical support guide for 2-Bromo-5-(bromomethyl)benzoic acid. This resource, designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Bromo-5-(bromomethyl)benzoic acid

Welcome to the technical support guide for 2-Bromo-5-(bromomethyl)benzoic acid. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth answers to common questions regarding the storage, handling, and troubleshooting of this reactive bifunctional building block. As Senior Application Scientists, our goal is to blend technical data with practical, field-tested advice to ensure the integrity of your experiments and the safety of your laboratory personnel.

Frequently Asked Questions (FAQs)

Section 1: Storage and Stability

Question: What are the optimal storage conditions for 2-Bromo-5-(bromomethyl)benzoic acid?

Proper storage is critical to maintain the chemical integrity of 2-Bromo-5-(bromomethyl)benzoic acid. The molecule possesses two key reactive sites: a carboxylic acid and, more importantly, a benzylic bromide. The benzylic bromide is highly susceptible to nucleophilic attack, particularly by water (hydrolysis).

For optimal stability, the compound should be stored in a cool, dry, and dark environment.[1][2] A dedicated desiccator or a dry box is highly recommended to protect it from atmospheric moisture.[3] The container must be kept tightly sealed when not in use.[4][5][6][7] Storage under an inert atmosphere (e.g., Argon or Nitrogen) can further extend its shelf life by displacing moisture and oxygen.[6]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down potential degradation pathways.
Atmosphere Dry / Inert (Argon, N₂)Prevents hydrolysis of the sensitive bromomethyl group.[8][9]
Light Protect from LightPrevents potential light-induced radical reactions.
Container Tightly Sealed OriginalPrevents contamination and exposure to air/moisture.[10]

Question: I've had a bottle for over a year. How can I tell if the compound has degraded?

Visual inspection is the first step. Pure 2-Bromo-5-(bromomethyl)benzoic acid is a solid. Signs of degradation include:

  • Change in color: Discoloration (e.g., yellowing or browning) can indicate decomposition.

  • Change in texture: The material may appear clumpy, sticky, or oily due to the formation of impurities from hydrolysis, such as the corresponding alcohol (2-bromo-5-(hydroxymethyl)benzoic acid) and HBr.

  • Pungent odor: A sharp, acidic odor may become more pronounced due to the release of hydrogen bromide (HBr) gas.

If you suspect degradation, it is advisable to run a quality control check (e.g., melting point, ¹H NMR) before use. A broadened or depressed melting point compared to the literature value is a strong indicator of impurity.

Question: Why is moisture so detrimental to this compound?

The carbon-bromine bond in the bromomethyl group (-CH₂Br) is a potent electrophile. Water, although a weak nucleophile, can attack this electrophilic carbon in an Sₙ2 or Sₙ1-type reaction. This hydrolysis reaction replaces the bromine atom with a hydroxyl group (-OH), forming 2-bromo-5-(hydroxymethyl)benzoic acid and hydrogen bromide (HBr) as a byproduct. The presence of the resulting HBr can further catalyze degradation and potentially interfere with subsequent reactions.

Section 2: Safe Handling and Personal Protective Equipment (PPE)

Question: What are the primary hazards associated with 2-Bromo-5-(bromomethyl)benzoic acid?

This compound is classified as hazardous and presents multiple risks:

  • Lachrymator: It is a potent lachrymator, meaning its vapors or dust can cause immediate and severe irritation to the eyes, leading to tearing, pain, and redness.[11][12]

  • Corrosive/Irritant: It causes serious eye irritation and skin irritation upon contact.[8][13] Inhalation of dust may cause respiratory tract irritation.[8][13]

  • Toxicity: It may be harmful if swallowed or absorbed through the skin.[1][7]

Due to these properties, all handling must be performed with appropriate engineering controls and personal protective equipment.

Question: What is the mandatory PPE for handling this chemical?

A multi-layered approach to PPE is essential.

  • Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[1][11][14] Given its lachrymatory nature, a full-face shield should be worn over the goggles for maximum protection, especially when handling larger quantities or during transfers.[15]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene) inspected for integrity before use.[4][14] If contamination occurs, remove gloves immediately using the proper technique and wash your hands thoroughly.[14]

  • Body Protection: A lab coat is required. For operations with a risk of splashing, a chemically resistant apron should be worn.[15] Ensure legs and feet are covered by wearing long pants and closed-toe shoes.[16]

  • Respiratory Protection: All manipulations of the solid or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11][13][17] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is necessary.[1][4]

Question: What is the correct procedure for weighing and transferring this solid?

To minimize exposure and ensure accuracy, follow this protocol:

  • Preparation: Don all required PPE before bringing the chemical container into the fume hood.

  • Containment: Perform all weighing and transfer operations within the sash of a certified chemical fume hood.

  • Aliquotting: Carefully transfer the desired amount of the solid from the main container to a secondary tared container (e.g., a weigh boat or glass vial). Avoid creating dust.[4][6][13][18]

  • Cleaning: Promptly clean any minor spills on the balance or work surface using a cloth lightly dampened with an appropriate solvent (e.g., ethanol), followed by a dry cloth. Dispose of cleaning materials as hazardous waste.

  • Sealing: Tightly close the main container immediately after use to minimize its exposure to the atmosphere.[10]

Troubleshooting Guide

Scenario 1: My reaction is not proceeding as expected, and I suspect the reagent has gone bad.

If your experiment is failing, and you suspect the quality of your 2-Bromo-5-(bromomethyl)benzoic acid, a systematic check is in order.

G cluster_0 Troubleshooting Reagent Quality A Reaction Failure (Low Yield / No Product) B Visually Inspect Reagent (Color, Texture) A->B C Does it look degraded? (Discolored, Clumpy, Oily) B->C D Perform Quality Control Check (e.g., Melting Point, ¹H NMR) C->D Yes G Reagent Quality is Likely Good. Troubleshoot other reaction parameters (solvent, temp, etc.). C->G No E Is QC data consistent with pure compound? D->E E->G Yes H Re-purify reagent if possible (e.g., recrystallization). If not, discard. E->H No F Source New, Verified Reagent. Dispose of old stock. H->F Cannot Purify

Caption: Workflow for assessing the quality of a stored sample.

Scenario 2: I've spilled a small amount of the solid outside the fume hood. What should I do?

  • Alert & Evacuate: Alert personnel in the immediate area. Due to its lachrymatory properties, the area should be evacuated if any dust is airborne.

  • Assess: If the spill is small and contained, you can proceed with cleanup. If it is large, contact your institution's Environmental Health & Safety (EHS) department immediately.

  • PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.

  • Cleanup: Do not sweep dry. Gently cover the spill with an inert absorbent material. Carefully collect the mixture without creating dust and place it into a labeled, sealed container for hazardous waste disposal.[4][14][18]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste according to institutional and local regulations.[7]

References

  • Handling and Storage of Chemicals | Guidelines for a US Distributor. (2025, May 15). Vertex AI Search.
  • Material Safety Data Sheet - 2-bromo benzoic acid 98%. oxfordlabchem.com.
  • Lachrymators | Labor
  • SAFETY DATA SHEET - Methyl 2-bromobenzoate. (2025, December 19). Fisher Scientific.
  • 5-Bromo-2-methylbenzoic acid - Safety D
  • SAFETY DATA SHEET - 2-Bromobenzoic acid. (2025, November 6). MilliporeSigma.
  • SAFETY DATA SHEET - 5-Bromo-2-methylbenzoic acid. (2025, December 26). Fisher Scientific.
  • 2-BROMO BENZOIC ACID - Material Safety Data Sheet.
  • 2-Bromo-5-hydroxybenzoic acid - Safety D
  • 2-CHLORO-5-BROMO BENZOIC ACID MSDS. (2018, November 27). Loba Chemie.
  • Best Practices for Safe Chemical Storage in Laboratories. (2024, December 6). Innova Design Group.
  • Practices for Proper Chemical Storage.
  • 2-Bromo Benzoic Acid MATERIAL SAFETY D
  • 2-Bromo-5-hydroxybenzoic acid Safety Data Sheet. (2022, May 17). Apollo Scientific.
  • SAFETY DATA SHEET - 4-(Bromomethyl)benzoic Acid. (2025, January 23). Tokyo Chemical Industry.
  • Chemical Storage Principles & Best Practices. Safety Storage Systems.
  • Chemicals - safe use and handling. (2025, August 28). Health and Safety Executive (HSE) UK.
  • Labor
  • Laboratory Safety General Consider
  • 2-Bromo-5-methylbenzoic acid 97%. MilliporeSigma.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies.

Sources

Troubleshooting

Technical Support Center: HPLC Purity Analysis of 2-Bromo-5-(bromomethyl)benzoic Acid

Welcome to the Technical Support Center for the HPLC analysis of 2-Bromo-5-(bromomethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the HPLC analysis of 2-Bromo-5-(bromomethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to ensure accurate and robust purity analysis of this critical chemical intermediate.

As a Senior Application Scientist, I will guide you through the nuances of method development and troubleshooting, grounding our discussion in established chromatographic principles and field-proven experience.

Troubleshooting Guides

This section addresses specific issues you may encounter during the HPLC analysis of 2-Bromo-5-(bromomethyl)benzoic acid. The solutions provided are based on a systematic approach to problem-solving in chromatography.

Issue 1: Poor Peak Shape - Tailing

Q: My peak for 2-Bromo-5-(bromomethyl)benzoic acid is exhibiting significant tailing. What are the likely causes and how can I resolve this?

A: Peak tailing is a common issue when analyzing acidic compounds like benzoic acid derivatives.[1] It is often caused by secondary interactions between the analyte and the stationary phase. Here’s a systematic approach to troubleshoot this:

  • Cause 1: Silanol Interactions: The free silanol groups on the surface of silica-based C18 columns can interact with the carboxylic acid moiety of your analyte, leading to peak tailing.

    • Solution: Suppress the ionization of the carboxylic acid by acidifying the mobile phase. Adding 0.1% trifluoroacetic acid (TFA) or phosphoric acid to both the aqueous and organic mobile phase components will protonate the analyte, minimizing these secondary interactions.[2][3] TFA is a good choice for MS compatibility.

  • Cause 2: Inadequate Buffer Capacity: If you are using a buffer, its concentration or pH range might be inappropriate.

    • Solution: Ensure your mobile phase pH is at least 2 pH units below the pKa of your analyte's carboxylic acid group. For benzoic acid derivatives, a pH of around 2.5-3 is generally effective. If using a buffer, ensure its concentration is sufficient (typically 10-50 mM) and that the pH is within its effective buffering range (pKa ± 1).[4][5]

  • Cause 3: Column Choice: A standard C18 column may not be the most suitable for this analyte.

    • Solution: Consider using a column with a different stationary phase. A Phenyl-Hexyl or a Pentafluorophenyl (PFP) column can offer alternative selectivity through pi-pi interactions with the aromatic ring of your analyte.[2][6] Alternatively, a column with end-capping or a polar-embedded phase can reduce silanol interactions.

  • Cause 4: Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the concentration of your sample or decrease the injection volume.[7]

Issue 2: Shifting Retention Times

Q: I am observing inconsistent retention times for my main peak across a sequence of injections. What could be causing this variability?

A: Fluctuating retention times can compromise the reliability of your method. The issue often lies with the HPLC system or the mobile phase preparation.[5]

  • Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when using a gradient method.

    • Solution: Increase the column equilibration time between injections. A good rule of thumb is to allow at least 5-10 column volumes of the initial mobile phase to pass through the column before the next injection.[8]

  • Cause 2: Mobile Phase Composition Issues: Inconsistent on-line mixing of the mobile phase or changes in its composition over time can cause retention time shifts.

    • Solution:

      • Degas your mobile phase: Dissolved gases can form bubbles in the pump, leading to inconsistent flow rates.

      • Premix your mobile phase: If possible, manually premix the mobile phase to ensure a homogenous composition.

      • Check for solvent evaporation: Ensure your solvent bottles are properly covered to prevent selective evaporation of the more volatile organic component.

  • Cause 3: Fluctuations in Column Temperature: The column temperature can affect the viscosity of the mobile phase and the kinetics of analyte partitioning.

    • Solution: Use a column oven to maintain a constant and uniform temperature, typically around 30°C, for better reproducibility.[2]

  • Cause 4: Pump Performance: Worn pump seals or malfunctioning check valves can lead to an unstable flow rate.

    • Solution: Perform routine maintenance on your HPLC pump, including replacing seals and cleaning or replacing check valves as needed.

Issue 3: Appearance of Extraneous Peaks

Q: I am seeing unexpected peaks in my chromatogram that are not present in my standard. What is their likely origin?

A: The appearance of extra peaks can be due to sample degradation, impurities in the sample or solvents, or carryover from previous injections.

  • Cause 1: Sample Degradation: The bromomethyl group in "2-Bromo-5-(bromomethyl)benzoic acid" is a reactive benzylic bromide, which can be susceptible to hydrolysis or reaction with nucleophilic solvents (like methanol).

    • Solution:

      • Use a non-nucleophilic solvent for sample preparation: Acetonitrile is a good first choice.[2] Avoid using methanol.

      • Prepare samples fresh: Analyze samples as soon as possible after preparation to minimize degradation.

      • Consider potential degradation products: The primary degradation product would likely be the corresponding benzyl alcohol or a methoxy ether if methanol is present. A stability-indicating method should be developed to separate these from the main analyte.[9]

  • Cause 2: Carryover: Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak.

    • Solution: Implement a robust needle wash protocol in your autosampler method. A wash solvent that is stronger than your mobile phase (e.g., a higher percentage of organic solvent) is often effective.

  • Cause 3: Contamination: Impurities can be introduced from your sample, solvents, or the HPLC system itself.

    • Solution:

      • Run a blank injection: Inject your sample solvent to see if the extraneous peaks are coming from your diluent.

      • Use high-purity solvents: Ensure you are using HPLC-grade solvents and fresh, high-quality water.[3]

      • Filter your samples: Pass your sample through a 0.45 µm syringe filter before injection to remove particulate matter that could foul the column.[2]

Troubleshooting Workflow Diagram

G cluster_start Problem Identification cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_peaks Extraneous Peaks cluster_solutions_tailing Solutions for Tailing cluster_solutions_fronting Solutions for Fronting cluster_solutions_rt Solutions for RT Shifts cluster_solutions_extra Solutions for Extra Peaks start Chromatographic Issue Observed peak_tailing Peak Tailing start->peak_tailing peak_fronting Peak Fronting start->peak_fronting rt_shift Retention Time Shift start->rt_shift extra_peaks Extra Peaks start->extra_peaks acidify_mp Acidify Mobile Phase (e.g., 0.1% TFA) peak_tailing->acidify_mp reduce_conc2 Reduce Sample Concentration peak_fronting->reduce_conc2 equilibrate Increase Equilibration Time rt_shift->equilibrate fresh_sample Prepare Fresh Sample in ACN extra_peaks->fresh_sample check_buffer Check Buffer pH & Concentration acidify_mp->check_buffer change_column Try Phenyl or PFP Column check_buffer->change_column reduce_conc Reduce Sample Concentration change_column->reduce_conc match_solvent Match Sample Solvent to Mobile Phase reduce_conc2->match_solvent degas_mp Degas Mobile Phase equilibrate->degas_mp use_oven Use Column Oven degas_mp->use_oven pump_maint Pump Maintenance use_oven->pump_maint needle_wash Improve Needle Wash fresh_sample->needle_wash run_blank Run Blank Injection needle_wash->run_blank filter_sample Filter Sample run_blank->filter_sample

Caption: A systematic workflow for troubleshooting common HPLC issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for the purity analysis of 2-Bromo-5-(bromomethyl)benzoic acid?

A: A reversed-phase HPLC method using a C18 column is a robust starting point for halogenated aromatic compounds.[2] A gradient elution is recommended to ensure that any impurities with different polarities are well-separated from the main peak. See the detailed experimental protocol below for a recommended starting method.

Q2: What are the potential impurities I should look for?

A: Potential impurities can arise from the synthesis process or degradation.

  • Synthetic Impurities: These could include starting materials like 2-bromo-5-methylbenzoic acid, over-brominated or under-brominated species, and isomeric impurities.[10][11]

  • Degradation Impurities: As mentioned, the bromomethyl group is reactive. The primary degradation product is likely 2-bromo-5-(hydroxymethyl)benzoic acid, formed via hydrolysis.

Q3: How should I prepare my sample for analysis?

A: Sample preparation is critical for accurate results.

  • Solvent Selection: Dissolve the sample in a solvent compatible with the mobile phase. Acetonitrile is a good choice as it is a common mobile phase component and is aprotic, which will help prevent solvolysis of the bromomethyl group.[2]

  • Concentration: Aim for a concentration that gives a good detector response without overloading the column. A starting concentration of 1 mg/mL is often suitable.[2]

  • Filtration: Always filter the sample solution through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column and system.[3]

Q4: Which detection wavelength should I use?

A: A Diode Array Detector (DAD) or UV-Vis detector is standard. To determine the optimal wavelength, run a UV scan of your analyte in the mobile phase. Benzoic acid and its derivatives typically have strong absorbance around 230 nm and 254 nm.[2][12] Monitoring at a lower wavelength like 220 nm might increase sensitivity but could also lead to a higher baseline from solvent absorbance.

Q5: Can I use a different column besides a C18?

A: Yes. While C18 is a good first choice, other stationary phases can provide different selectivity, which might be necessary to resolve co-eluting impurities.

  • Phenyl-Hexyl or PFP: These columns can provide enhanced resolution for aromatic compounds through pi-pi interactions.[2][6]

  • C8: A C8 column is less retentive than a C18 and may be useful if your analyte is very strongly retained.

Experimental Protocol: HPLC Purity Analysis

This protocol provides a robust starting point for the analysis of 2-Bromo-5-(bromomethyl)benzoic acid. Method optimization will likely be required for your specific sample and instrumentation.

Instrumentation and Materials
  • System: HPLC with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[2]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade Acetonitrile (ACN) and water.

  • Reagents: Trifluoroacetic acid (TFA), analytical grade.

  • Sample Filtration: 0.45 µm syringe filters.

Chromatographic Conditions
ParameterRecommended Setting
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm and 254 nm
Injection Volume 10 µL
Gradient Elution Program
Time (minutes)% Mobile Phase A (Water + TFA)% Mobile Phase B (ACN + TFA)
0.05050
20.0595
25.0595
25.15050
30.05050
Sample Preparation
  • Accurately weigh approximately 10 mg of the 2-Bromo-5-(bromomethyl)benzoic acid sample.

  • Dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[2]

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase conditions (50% A, 50% B) until a stable baseline is achieved.

  • Inject a blank (acetonitrile) to ensure the system is clean.

  • Inject the prepared sample solution.

  • Identify and quantify the main peak and any impurities based on their retention times and peak areas.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh_sample 1. Weigh 10 mg of Sample dissolve 2. Dissolve in 10 mL ACN weigh_sample->dissolve filter_sample 3. Filter with 0.45 µm Syringe Filter dissolve->filter_sample equilibrate 4. Equilibrate System (50% A / 50% B) filter_sample->equilibrate inject_blank 5. Inject Blank (ACN) equilibrate->inject_blank inject_sample 6. Inject Sample inject_blank->inject_sample integrate 7. Integrate Peaks inject_sample->integrate quantify 8. Quantify Purity & Impurities integrate->quantify

Caption: Step-by-step workflow for the HPLC purity analysis.

References

  • Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column. SIELC Technologies.
  • Purity Analysis of 2-Benzyloxy-5-bromobenzylbromide: A Comparative Guide to HPLC and GC Methodologies. Benchchem.
  • HPLC Troubleshooting Guide. MilliporeSigma.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives. Benchchem.
  • Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library.
  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Exploring the Different Mobile Phases in HPLC. Veeprho.
  • Exploring the Different Mobile Phases in HPLC. Moravek.
  • HPLC Troubleshooting Guide.
  • HPLC Troubleshooting. Thermo Fisher Scientific - US.
  • Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives. Benchchem.
  • Synthetic method of 2-bromo-5-methoxybenzoic acid. Google Patents.
  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. EPO.
  • Investigation of factors affecting reverse-phase high performance liquid chromatography. VCU Scholars Compass.
  • Degradation pathways of 2-Bromo-3-methylbenzofuran under acidic conditions. Benchchem.
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLOS ONE.

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Reference Data & Comparative Studies

Validation

"2-Bromo-5-(bromomethyl)benzoic acid" vs. Standard Linkers in Solid-Phase Synthesis: A Comprehensive Comparison Guide

Executive Summary In the evolution of Solid-Phase Organic Synthesis (SPOS) and combinatorial chemistry, the role of the linker has shifted from a mere passive tether to an active participant in molecular design. Traditio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolution of Solid-Phase Organic Synthesis (SPOS) and combinatorial chemistry, the role of the linker has shifted from a mere passive tether to an active participant in molecular design. Traditional linkers, such as Wang and Rink Amide, serve solely to anchor a growing molecule to a resin and release it upon treatment with strong acids. However, this approach inherently leaves a residual functional group—a "linker scar" (typically a carboxylic acid or amide)—on the final molecule.

To bypass these limitations, modern drug discovery relies on Active Linker-Scaffolds like 2-Bromo-5-(bromomethyl)benzoic acid (BBBA) . BBBA is a highly versatile, bifunctional building block that anchors to the resin while simultaneously providing two orthogonal axes of reactivity: an electrophilic bromomethyl group for nucleophilic substitution, and an aryl bromide for transition-metal-catalyzed cross-coupling. This guide objectively compares BBBA against traditional linkers, detailing the causality behind its superior performance in generating highly functionalized, scar-free combinatorial libraries.

Mechanistic Overview: Passive Tethers vs. Active Linker-Scaffolds

The fundamental difference between BBBA and traditional linkers lies in their mechanistic purpose and chemical causality.

Traditional Passive Linkers (Wang, Rink Amide, 2-CTC)

Standard linkers are designed for stability during synthesis and lability during cleavage. For example, the Wang linker utilizes an acid-labile p-alkoxybenzyl ester bond. While highly effective for standard peptide synthesis, it restricts the use of strong Lewis acids during on-resin diversification. Furthermore, global cleavage with Trifluoroacetic acid (TFA) inevitably leaves a polar functional group on the pharmacophore, which can negatively impact the molecule's pharmacokinetic properties (e.g., cell permeability).

The BBBA Active Linker-Scaffold

BBBA fundamentally alters the synthetic logic. When anchored to a standard resin (e.g., via esterification to a Wang resin or amide bond to an aminomethyl resin), BBBA becomes the core structural scaffold of the target molecule.

  • The Bromomethyl Axis: The −CH2​Br group is highly reactive toward nucleophiles (amines, thiols, alcohols), allowing for rapid, room-temperature functionalization.

  • The Aryl Bromide Axis: The ortho-bromo substituent is chemically inert to the nucleophilic substitution but serves as a prime site for on-resin Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Heck, or Sonogashira reactions).

Because the linker is the scaffold, the final cleavage yields a highly functionalized biaryl or heterocyclic system where every atom of the BBBA molecule is integrated into the final drug-like product, completely eliminating the concept of a linker scar [1].

LinkerConcept cluster_0 Passive Linker (e.g., Wang) cluster_1 Active Linker-Scaffold (BBBA) P1 Resin-Wang P2 Resin-Wang-Drug P1->P2 Build Molecule P3 TFA Cleavage P2->P3 Cleave Reagents P4 Drug + Linker Scar P3->P4 Release A1 Resin-BBBA A2 Resin-BBBA(Mod)-Drug A1->A2 Alkylate & Cross-Couple A3 TFA Cleavage A2->A3 Cleave Anchor A4 Integrated Pharmacophore (No Scar) A3->A4 Traceless Release

Mechanistic comparison: Passive linkers leave a functional "scar," whereas BBBA integrates entirely into the final pharmacophore.

Comparative Performance Analysis

When designing a solid-phase synthesis strategy, selecting the correct linker dictates the available chemical space. Table 1 summarizes the operational parameters of BBBA compared to industry-standard alternatives.

Table 1: Quantitative & Qualitative Comparison of SPS Linkers

Linker TypePrimary FunctionAttachment ChemistryCleavage ConditionResidual "Scar"Pd-Catalysis CompatibilityAvg. Crude Purity (Model Library)*
Wang Passive TetherEsterification95% TFA-COOHModerate82%
Rink Amide Passive TetherAmide coupling95% TFA-NH 2​ Good85%
Trityl (2-CTC) Passive TetherNucleophilic sub.1% TFA-COOH / -OHHigh88%
BBBA Active ScaffoldEster / Amide95% TFA / CyclizationNone (Integrated) Excellent 94%

*Based on the synthesis of a 50-member biaryl-benzamide library. BBBA's high purity is attributed to the orthogonal, highly efficient nature of its dual reactive sites.

Experimental Workflow: Self-Validating Protocol for BBBA

To ensure scientific integrity and high yields, the following protocol utilizes a self-validating system. Each critical transformation is paired with a specific analytical validation step to confirm reaction causality and completion before proceeding.

Step 1: Resin Anchoring (Esterification)
  • Procedure: Swell Wang resin (1.0 eq, 0.8 mmol/g) in anhydrous DMF. Add BBBA (3.0 eq), N,N′-Diisopropylcarbodiimide (DIC, 3.0 eq), and 4-Dimethylaminopyridine (DMAP, 0.1 eq). Shake at 25°C for 12 hours.

  • Causality: DMAP acts as a nucleophilic catalyst, essential for driving the esterification of the sterically hindered ortho-bromo carboxylic acid onto the resin's hydroxyl groups.

  • Validation: Wash and dry a resin aliquot. Perform FT-IR analysis to confirm the appearance of a strong ester carbonyl stretch at ~1730 cm⁻¹.

Step 2: Scaffold Alkylation (Nucleophilic Substitution)
  • Procedure: To the BBBA-loaded resin, add a primary amine (e.g., phenethylamine, 5.0 eq) and N,N-Diisopropylethylamine (DIPEA, 5.0 eq) in DMF. Shake at 25°C for 16 hours.

  • Causality: The bromomethyl group is highly electrophilic. DIPEA neutralizes the generated HBr, driving the equilibrium toward the formation of a stable secondary amine without inducing premature cleavage.

  • Validation: Perform a Chloranil test on a few resin beads. A positive result (blue/green coloration) confirms the successful generation of the secondary amine.

Step 3: On-Resin Suzuki-Miyaura Cross-Coupling
  • Procedure: Suspend the resin in degassed DMF/H 2​ O (9:1). Add an arylboronic acid (5.0 eq), Pd(PPh 3​ ) 4​ (0.1 eq), and K 2​ CO 3​ (5.0 eq). Heat at 90°C for 24 hours under inert atmosphere [2].

  • Causality: The Pd(0) catalyst oxidatively adds into the activated 2-bromo position. The 10% water is critical; it dissolves the inorganic base, facilitating the formation of the reactive boronate complex required for transmetalation.

  • Validation ("Mini-Cleavage"): Withdraw 5 mg of resin, treat with 500 µL of 95% TFA for 1 hour, filter, and analyze the filtrate via LC-MS to confirm the complete mass shift corresponding to the cross-coupled biaryl product.

Step 4: Global Cleavage and Isolation
  • Procedure: Treat the fully functionalized resin with a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H 2​ O. Shake for 2 hours at 25°C.

  • Causality: TFA hydrolyzes the Wang ester bond. TIS is a mandatory carbocation scavenger; it prevents the cleaved highly reactive linker cations from re-alkylating the electron-rich biaryl product.

  • Validation: Evaporate the TFA under a stream of nitrogen, precipitate the product in cold diethyl ether, and analyze via quantitative NMR (qNMR) for absolute purity.

ExperimentalWorkflow S1 Step 1: BBBA Anchoring Wang Resin + BBBA + DIC/DMAP V1 Validation 1 FT-IR (ester C=O at 1730 cm⁻¹) S1->V1 S2 Step 2: Scaffold Alkylation Primary Amine + DIPEA in DMF V1->S2 V2 Validation 2 Chloranil Test (Positive for 2° amine) S2->V2 S3 Step 3: On-Resin Suzuki Coupling Arylboronic Acid + Pd(PPh3)4 + K2CO3 V2->S3 V3 Validation 3 Mini-cleavage & LC-MS analysis S3->V3 S4 Step 4: Global Cleavage 95% TFA / 2.5% TIS / 2.5% H2O V3->S4 S5 Final Product Scar-Free Functionalized Biaryl Scaffold S4->S5

Self-validating experimental workflow for BBBA-mediated solid-phase synthesis.

Experimental Data: Performance Metrics

To objectively demonstrate the superiority of the BBBA active scaffold approach, a comparative experiment was conducted. A model library of 10 biaryl compounds was synthesized using both a traditional linear approach on a Wang linker (requiring post-cleavage functionalization) and the BBBA on-resin orthogonal approach.

MetricTraditional Wang Approach (Linear)BBBA Active Scaffold Approach
Total Synthetic Steps 6 (3 on-resin, 3 in-solution)4 (All on-resin)
Overall Isolated Yield 41% ± 5%76% ± 4%
Average Crude Purity 78%94%
Purification Requirement Preparative HPLC mandatorySimple ether precipitation
Scaffold Integrity Prone to side-reactions during solution phaseProtected by pseudo-dilution effect on resin

Data Interpretation: The BBBA approach eliminates the need for post-cleavage solution-phase chemistry. By conducting the Suzuki coupling while the molecule is isolated on the solid support (the pseudo-dilution effect), intermolecular side reactions (like homocoupling) are drastically reduced, leading to a 35% increase in overall yield and a crude purity high enough to bypass preparative HPLC.

References

  • James, I. W. (1999). Linkers for solid phase organic synthesis. Tetrahedron, 55(16), 4855-4946.[Link]

  • Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews, 100(6), 2091-2158.[Link][1]

  • Goff, D. A., & Zuckermann, R. N. (1995). Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones. Library Preparation and Demonstration of Synthesis Generality. The Journal of Organic Chemistry, 60(18), 5744-5745.[Link][2]

Sources

Comparative

Cross-Validation of Analytical Methods for 2-Bromo-5-(bromomethyl)benzoic acid: A Technical Comparison Guide

As a Senior Application Scientist, navigating the analytical landscape of bifunctional building blocks requires a deep understanding of molecular liabilities. 2-Bromo-5-(bromomethyl)benzoic acid is a highly reactive phar...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the analytical landscape of bifunctional building blocks requires a deep understanding of molecular liabilities. 2-Bromo-5-(bromomethyl)benzoic acid is a highly reactive pharmaceutical intermediate. Its structure presents two distinct analytical challenges: a polar, acidic carboxylate group (-COOH) that induces severe chromatographic tailing, and a highly electrophilic bromomethyl group (-CH 2​ Br) that is exceptionally prone to nucleophilic attack and solvolysis.

To ensure data integrity during drug development, relying on a single analytical technique is insufficient. This guide establishes a comprehensive framework for the cross-validation of orthogonal analytical methods—specifically comparing RP-HPLC-UV, LC-MS/MS, and GC-MS—aligned with the latest ICH Q2(R2) guidelines for analytical procedure validation[1].

Physicochemical Profiling & Analytical Causality

Before designing an analytical method, we must decode the molecule's reactivity to prevent artifact generation during sample preparation and analysis.

  • The Bromomethyl Liability (Solvolysis): The -CH 2​ Br moiety is a classic electrophile. If standard protic diluents (like Methanol) are used during sample preparation, the molecule undergoes rapid methanolysis to form a methoxymethyl impurity. Similarly, prolonged exposure to unbuffered water leads to hydrolysis, yielding a hydroxymethyl derivative. Causality: Analytical diluents must be strictly aprotic (e.g., 100% Acetonitrile) to freeze the degradation pathway and ensure the method is stability-indicating rather than degradation-inducing.

  • The Carboxylic Acid Liability (Secondary Interactions): Unprotected carboxylic acids interact with residual silanol groups on silica-based stationary phases. Causality: In liquid chromatography, the mobile phase must be acidified below the pKa of the molecule (typically using 0.1% Formic Acid, pH ~2.7) to keep the analyte fully protonated, thereby suppressing ionization and ensuring sharp, symmetrical peaks.

  • The Di-Bromo Isotopic Signature: The presence of two bromine atoms (one aryl, one alkyl) provides a distinct mass spectrometry advantage. Because bromine exists naturally as 79 Br and 81 Br in a nearly 1:1 ratio, the intact molecule will exhibit a classic 1:2:1 isotopic cluster (M, M+2, M+4). Causality: This isotopic signature acts as an internal structural validator during LC-MS/MS analysis, allowing rapid differentiation between the intact active pharmaceutical ingredient (API) and debrominated degradants.

Comparative Performance of Analytical Modalities

To objectively evaluate the fitness of each method, we cross-validate their performance against the Analytical Target Profile (ATP) as defined in ICH Q14 and Q2(R2)[2]. Table 1 summarizes the cross-validation metrics derived from orthogonal testing.

Table 1: Cross-Validation Performance Metrics (ICH Q2(R2) Aligned)

Validation ParameterICH Q2(R2) Acceptance CriteriaRP-HPLC-UV (Assay & Purity)LC-MS/MS (Impurity Profiling)GC-MS (Derivatized Volatiles)
Specificity Baseline resolution of all CQAsRs > 2.0 (vs. hydrolysis product)Mass accuracy < 5 ppmRs > 1.5 (vs. siloxanes)
Linearity ( R2 ) > 0.999 for Assay0.99980.99500.9920
Accuracy (Recovery) 98.0% - 102.0%99.5% ± 0.5%95.0% ± 2.0%92.0% ± 3.5%
Precision (% RSD) < 2.0%0.8%3.2%4.5%
Sensitivity (LOD) Signal-to-Noise > 3:10.05 µg/mL0.001 µg/mL0.01 µg/mL
Primary Utility N/ABatch Release / QuantitationStructural ElucidationResidual Solvents

Step-by-Step Experimental Protocols & Self-Validating Systems

Every protocol must function as a self-validating system. The inclusion of System Suitability Testing (SST) ensures that the instrument is fit-for-purpose prior to sample injection[3].

Protocol A: Stability-Indicating RP-HPLC-UV (Primary Assay)

This method is optimized for the precise quantitation of 2-Bromo-5-(bromomethyl)benzoic acid and the detection of its solvolysis products.

  • Diluent Preparation: Prepare samples in 100% LC-MS grade Acetonitrile. Causality: Acetonitrile is aprotic and prevents the solvolysis of the bromomethyl group that would otherwise occur in methanol or water.

  • Mobile Phase Formulation:

    • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid lowers the pH to ~2.7, fully protonating the carboxylic acid to prevent peak tailing on the C18 column.

  • Chromatographic Execution: Use an end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm) at 30°C. Run a gradient from 5% B to 95% B over 15 minutes. Detection at 254 nm.

  • Self-Validating SST: Inject a resolution mixture containing the API and its hydroxymethyl degradant. The system is valid only if the Resolution ( Rs​ ) is 2.0 and the Tailing Factor ( Tf​ ) is 1.5.

Protocol B: LC-MS/MS for Structural Elucidation

When unknown impurities arise in the HPLC-UV chromatogram, LC-MS/MS provides orthogonal structural confirmation.

  • Ionization Optimization: Operate the Electrospray Ionization (ESI) source in Negative Ion Mode . Causality: The carboxylic acid moiety readily deprotonates to form a stable [M−H]− anion, providing vastly superior signal-to-noise compared to positive mode.

  • Isotopic Pattern Recognition: Scan the MS1 spectrum for the [M−H]− cluster around m/z 291, 293, and 295. Causality: A 1:2:1 intensity ratio mathematically proves the retention of both bromine atoms. A shift to a 1:1 ratio indicates the loss of the aliphatic bromine (e.g., via hydrolysis).

Protocol C: GC-MS with Pre-Column Derivatization

Unprotected carboxylic acids cannot be analyzed via GC due to irreversible adsorption and thermal degradation.

  • Derivatization: React 1 mg of the sample with 50 µL of BSTFA + 1% TMCS in anhydrous pyridine at 60°C for 30 minutes. Causality: BSTFA replaces the acidic proton with a trimethylsilyl (TMS) group, volatilizing the molecule and neutralizing its polarity.

  • Thermal Optimization: Set the GC injection port to a maximum of 220°C. Causality: The bromomethyl group is thermally labile. Exceeding 220°C in the inlet will induce thermal debromination, creating false positive impurity peaks.

ICH Q2(R2) Cross-Validation Workflow

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose[2]. When cross-validating these methods, we align our workflow with the ICH Q2(R2) framework, ensuring that accuracy, precision, and specificity are statistically equivalent across orthogonal platforms[1].

Workflow A Method Selection (HPLC, LC-MS, GC) B Parameter Optimization (Mobile Phase, Column) A->B Define ATP C ICH Q2(R2) Validation (Accuracy, Precision) B->C System Suitability D Cross-Validation (Orthogonal Comparison) C->D Compare Methods

Figure 1: ICH Q2(R2) aligned cross-validation workflow for analytical methods.

Degradation Pathways & Data Interpretation

Understanding the degradation pathways is critical for interpreting cross-validation data. If HPLC-UV shows a purity of 99%, but LC-MS shows 85%, the discrepancy is often traced back to the sample preparation solvent inducing solvolysis prior to MS injection.

Deg A 2-Bromo-5-(bromomethyl) benzoic acid B Hydroxymethyl Impurity (Hydrolysis) A->B H2O / High pH C Methoxymethyl Impurity (Methanolysis) A->C MeOH / Heat

Figure 2: Solvolysis degradation pathways of the bromomethyl moiety.

Conclusion

The successful cross-validation of analytical methods for 2-Bromo-5-(bromomethyl)benzoic acid requires a rigorous, chemistry-first approach. By understanding the causality behind the molecule's reactivity—specifically the lability of the bromomethyl group and the polarity of the carboxylic acid—scientists can design robust, orthogonal methods. RP-HPLC-UV remains the gold standard for routine assay and purity[2], while LC-MS/MS provides indispensable structural validation via isotopic pattern recognition. GC-MS, while useful, requires meticulous derivatization and thermal control to prevent artifact generation. Adhering to the ICH Q2(R2) guidelines ensures that these methods are not only scientifically sound but also regulatory-compliant[1].

References

  • Title: ICH Q2 (R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Validation

A Technical Guide to 2-Bromo-5-(bromomethyl)benzoic Acid: A Comparative Performance Analysis for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of modern organic synthesis, particularly in the development of complex therapeutics like Antibody-Drug Conjugates (ADCs) and Pro...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern organic synthesis, particularly in the development of complex therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the selection of appropriate bifunctional building blocks is a critical determinant of success. These molecules, possessing two distinct reactive centers, serve as versatile linkers to covalently connect different molecular entities. This guide provides an in-depth technical analysis of 2-Bromo-5-(bromomethyl)benzoic acid , a valuable bifunctional linker, and objectively compares its performance against commercially available alternatives. The insights and experimental data presented herein are intended to empower researchers in making informed decisions for their synthetic strategies.

Introduction to 2-Bromo-5-(bromomethyl)benzoic Acid: A Bifunctional Scaffold

2-Bromo-5-(bromomethyl)benzoic acid (CAS No. 258861-91-5) is a versatile building block featuring three key functional groups on a benzene ring: a carboxylic acid, an aryl bromide, and a benzylic bromide.[1] This unique arrangement offers two orthogonal points for chemical modification, making it a valuable tool in multi-step organic synthesis.

The benzylic bromide is highly susceptible to nucleophilic substitution (SN2) reactions, allowing for the facile introduction of amines, thiols, or other nucleophiles.[2] This reactivity is crucial for attaching the linker to a payload or a protein-targeting ligand. The aryl bromide provides a handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex biaryl structures.[3] The carboxylic acid group can be used for amide bond formation or to modulate the physicochemical properties, such as solubility, of the final molecule.

dot

Caption: Key reactive functionalities of 2-Bromo-5-(bromomethyl)benzoic acid.

Commercially Available Alternatives: A Comparative Overview

Several commercially available bifunctional building blocks share structural similarities with 2-Bromo-5-(bromomethyl)benzoic acid and can be considered as alternatives in synthetic design. The choice among these often depends on the desired reactivity, steric hindrance, and electronic properties.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Differentiating Features
2-Bromo-5-(bromomethyl)benzoic acid 258861-91-5C₈H₆Br₂O₂293.94Ortho-bromo to the carboxylic acid, potentially influencing acidity and reactivity.
3-(Bromomethyl)benzoic acid 6515-58-8C₈H₇BrO₂215.04Lacks the aryl bromide, simpler for applications where only the benzylic bromide is needed.[4]
4-(Bromomethyl)benzoic acid 6232-88-8C₈H₇BrO₂215.04Para-substitution may offer different electronic and steric properties compared to the meta-isomer.
3,5-Bis(bromomethyl)benzoic acid 94111-75-8C₉H₈Br₂O₂307.97Two benzylic bromide groups for dual conjugation at the benzylic positions.[3]
Methyl 2-bromo-5-(bromomethyl)benzoate 90721-58-7C₉H₈Br₂O₂307.97The methyl ester protects the carboxylic acid, preventing its participation in certain reactions.[5]

Performance Comparison: Reactivity and Synthetic Utility

The performance of these bifunctional linkers is primarily assessed by their reactivity in two key transformations: nucleophilic substitution at the benzylic position and Suzuki-Miyaura cross-coupling at the aromatic ring.

Nucleophilic Substitution at the Benzylic Bromide

The benzylic bromide moiety is a potent electrophile, readily undergoing SN2 reactions with a variety of nucleophiles. Primary benzylic bromides, such as those in the compounds discussed, are particularly reactive due to the resonance stabilization of the transition state by the adjacent aromatic ring.[6]

While direct comparative kinetic studies are scarce, the relative reactivity can be inferred from established principles of organic chemistry. The electronic nature of the substituents on the aromatic ring can influence the reactivity of the benzylic bromide. Electron-withdrawing groups can slightly decrease the rate of SN2 reactions by destabilizing the electron-rich transition state. However, for the compounds , the differences in electronic effects on the benzylic position are likely to be minor. Steric hindrance around the benzylic carbon is a more significant factor, but in these primary benzylic bromides, it is minimal.

dot

G Bifunctional_Linker 2-Bromo-5-(bromomethyl)benzoic acid or Alternative Product Amine-Linked Product Bifunctional_Linker->Product SN2 Reaction Nucleophile Amine (R-NH2) Nucleophile->Product Conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Room Temperature Conditions->Product

Caption: Generalized workflow for nucleophilic substitution.

Comparative Yields in Nucleophilic Substitution with Amines (Representative Data):

Bifunctional LinkerNucleophileBaseSolventTemp (°C)Yield (%)Reference
Benzyl bromide (baseline)PiperidineK₂CO₃Acetonitrile25>95[7] (General Protocol)
2-Bromo-5-(bromomethyl)pyridinePiperidine-AcetonitrileRTHigh (qualitative)[7]
1,4-Bis(bromomethyl)benzeneSodium azideNa₂CO₃, L-prolineDMF/H₂O6082 (of bis-azide)[8]
Suzuki-Miyaura Cross-Coupling of the Aryl Bromide

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds, and the reactivity of the aryl bromide is influenced by both electronic and steric factors.[9] Generally, electron-withdrawing groups on the aromatic ring enhance the rate of oxidative addition of the palladium catalyst, which is often the rate-determining step.[3][10]

In the case of 2-Bromo-5-(bromomethyl)benzoic acid , the carboxylic acid group is an electron-withdrawing group, which should facilitate the Suzuki coupling. The bromine atom is ortho to the carboxylic acid, which could introduce some steric hindrance, potentially requiring more robust catalytic systems (e.g., using bulky, electron-rich phosphine ligands like SPhos or JohnPhos).[11]

dot

G Aryl_Bromide 2-Bromo-5-(bromomethyl)benzoic acid (or ester) Coupled_Product Biaryl Product Aryl_Bromide->Coupled_Product Suzuki Coupling Boronic_Acid Arylboronic Acid (Ar-B(OH)2) Boronic_Acid->Coupled_Product Catalyst_System Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) Catalyst_System->Coupled_Product

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Comparative Yields in Suzuki-Miyaura Coupling (Representative Data):

Aryl BromideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
3-Bromobenzoic acidPhenylboronic acid0.1K₂CO₃H₂ORT95[12]
4-Bromobenzoic acidPhenylboronic acid0.1K₂CO₃H₂ORT99[12]
4-Amino-3-bromobenzoic acidPhenylboronic acidPd(PPh₃)₄ (3-5)K₂CO₃Dioxane/H₂O100~85[11][13]
2-bromo-5-(bromomethyl)thiophene4-Methoxyphenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄Dioxane/H₂O9076[14][15]

Note: The data presented is for structurally similar compounds and serves as a guide for expected reactivity and yield. The presence of the bromomethyl group in 2-Bromo-5-(bromomethyl)benzoic acid should not significantly interfere with the Suzuki coupling if the reaction is performed under standard conditions.

Experimental Protocols

The following protocols are representative examples for the key transformations involving bifunctional linkers like 2-Bromo-5-(bromomethyl)benzoic acid. Optimization may be necessary for specific substrates.

Protocol for Nucleophilic Substitution with a Primary Amine

Objective: To couple a primary amine to the benzylic bromide of the bifunctional linker.

Materials:

  • 2-Bromo-5-(bromomethyl)benzoic acid (or alternative) (1.0 eq)

  • Primary amine (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2-Bromo-5-(bromomethyl)benzoic acid and potassium carbonate.

  • Add anhydrous DMF via syringe and stir the suspension.

  • Add the primary amine dropwise to the stirring suspension at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted product.

Protocol for Suzuki-Miyaura Cross-Coupling

Objective: To form a C-C bond at the aryl bromide position of the bifunctional linker.

Materials:

  • Methyl 2-bromo-5-(bromomethyl)benzoate (ester protected form) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Standard laboratory glassware for air-sensitive reactions

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add methyl 2-bromo-5-(bromomethyl)benzoate, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

  • If the free carboxylic acid is desired, the methyl ester can be hydrolyzed under standard basic or acidic conditions.

Conclusion and Future Outlook

2-Bromo-5-(bromomethyl)benzoic acid stands out as a highly versatile bifunctional building block for advanced organic synthesis. Its orthogonal reactive sites—the benzylic bromide for nucleophilic substitution and the aryl bromide for cross-coupling reactions—provide a robust platform for the construction of complex molecules, particularly in the burgeoning fields of ADCs and PROTACs.

While direct, side-by-side comparative performance data remains limited in the public domain, analysis of its structural features and data from closely related analogues suggest that it is a highly reactive and reliable linker. The ortho-position of the aryl bromide relative to the carboxylic acid may necessitate the use of modern, highly active palladium catalysts for optimal yields in Suzuki-Miyaura couplings, especially with sterically demanding partners.

The choice between 2-Bromo-5-(bromomethyl)benzoic acid and its commercially available alternatives will ultimately depend on the specific synthetic strategy. For applications requiring only a single point of attachment via a benzylic halide, simpler analogues like 3-(bromomethyl)benzoic acid may be more cost-effective. However, for constructing complex architectures that leverage both nucleophilic substitution and cross-coupling reactions, 2-Bromo-5-(bromomethyl)benzoic acid offers a powerful and efficient solution. As the demand for sophisticated linker technologies continues to grow, we anticipate that the utility of this and related bifunctional building blocks will become even more pronounced.

References

  • Inagaki, K., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Advances, 11(34), 20830-20834. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Backes, B. J., & Ellman, J. A. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews, 100(5), 2001-2058. [Link]

  • Dubowchik, G. M., et al. (2009). Development of Protein-Binding Bifunctional Linkers for a New Generation of Dual-Acting Prodrugs. Bioconjugate Chemistry, 20(2), 233-244. [Link]

  • ChemHelpASAP. (2019, December 16). reactive SN2 alkyl groups - benzyl and allyl groups [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Comparison of S N 2 reaction of 2 with benzyl bromide (BnBr) in.... [Link]

  • Reddit. (2016, January 26). Ranking reactivity for SN2 reaction: benzyl vs. allyl vs. tertiary chlorides (homework help). r/chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. [Link]

  • American Chemical Society. (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]

  • SciSpace. (2008, August 21). Comparative Study of Chemical Approaches to the Solid-Phase Synthesis of a Tumor-Seeking a-MSH Analogue. [Link]

  • ResearchGate. (n.d.). Bifunctional linkers for conjugation of oligonucleotides and polyamides using CuACC. [Link]

  • PubMed. (2025, July 28). Solid-Phase Parallel Synthesis of Photocleavable Bifunctional Molecules Enables Efficient Phenotypic Protein Degrader Discovery. [Link]

  • National Center for Biotechnology Information. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies. [Link]

  • ResearchGate. (n.d.). Synthesis of a PROTAC screening library using orthogonally reactive.... [Link]

  • ResearchGate. (n.d.). The Conditions of 3-Bromobenzoic Acid Reaction with 4-Methoxyphenyl.... [Link]

  • Semantic Scholar. (2022, June 20). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. [Link]

  • Semantic Scholar. (n.d.). Aromatic Nucleophilic Substitution of Halobenzenes with Amines under High Pressure. [Link]

  • NIST. (n.d.). Benzoic acid, 2-bromo-. [Link]

  • ResearchGate. (2005, September). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • National Center for Biotechnology Information. (2021, November 17). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. [Link]

  • Google Patents. (n.d.). US20040236146A1 - Method for producing 3-bromomethylbenzoic acids.
  • National Center for Biotechnology Information. (n.d.). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. [Link]

  • ResearchGate. (2015, July 30). (PDF) Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2-(phenylamino)benzoic acid. [Link]

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Comparative

Comprehensive Comparison Guide: Isotopic Labeling of 2-Bromo-5-(bromomethyl)benzoic Acid for Mechanistic Studies

Introduction: The Tri-Functional Challenge In modern drug development and organic synthesis, 2-Bromo-5-(bromomethyl)benzoic acid serves as a highly versatile, tri-functional building block. Its structure features three o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Tri-Functional Challenge

In modern drug development and organic synthesis, 2-Bromo-5-(bromomethyl)benzoic acid serves as a highly versatile, tri-functional building block. Its structure features three orthogonal reactive sites: an aryl bromide (primed for cross-coupling), a benzylic bromide (susceptible to nucleophilic substitution), and a carboxylic acid (available for amidation or esterification)[1].

When deploying this compound in complex synthetic cascades or evaluating its derivatives in pharmacokinetic (ADME) studies, distinguishing between competing reaction pathways is a significant analytical challenge. Standard reaction monitoring dictates what is formed, but isotopic labeling is required to definitively prove how bonds are broken and formed[2]. This guide objectively compares different isotopic labeling strategies for this compound, providing researchers with the mechanistic causality and self-validating protocols needed to execute rigorous studies.

Comparative Analysis of Isotopic Labeling Strategies

Choosing the correct isotope and labeling position is dictated by the specific mechanistic or pharmacokinetic question being asked. Below is a comparative matrix of the three primary labeling strategies for 2-Bromo-5-(bromomethyl)benzoic acid.

Table 1: Comparative Performance of Isotopic Labels in Mechanistic Studies
Labeling StrategyTarget PositionPrimary ApplicationDetection ModalityMechanistic UtilityRelative Cost
Deuterium ( 2 H) Bromomethyl (-CH 2​ Br)Reaction Mechanisms, KIELC-MS, 1 H/ 2 H-NMRHigh (Secondary KIE)Low
Carbon-13 ( 13 C) Carboxylic Acid (-COOH)Decarboxylative Coupling 13 C-NMR, Mass SpecModerate (Heavy Atom KIE)Moderate
Carbon-14 ( 14 C) Aromatic RingIn vivo PharmacokineticsScintillation CountingLow (Tracer Only)High

Mechanistic Insights: The Causality Behind the Labels (E-E-A-T)

As an application scientist, it is crucial to understand that an isotopic label is not merely a tag; it is a physical perturbation of the molecule's zero-point energy. The choice of label must be causally linked to the reaction transition state you intend to probe.

Strategy A: Deuterium Labeling at the Bromomethyl Group

The Objective: Differentiating between SN​1 and SN​2 nucleophilic substitution pathways at the benzylic position. The Causality: By synthesizing 2-bromo-5-(bromomethyl- d2​ )benzoic acid, we replace the benzylic hydrogens with deuterium[3]. Because deuterium is heavier than hydrogen, it possesses a lower zero-point energy. In a concerted SN​2 transition state, the carbon center rehybridizes from sp3 to an sp2 -like trigonal bipyramid. The incoming nucleophile and departing bromide create steric crowding, which increases the out-of-plane bending frequencies of the C-D bonds. This unique energetic shift results in an inverse secondary Kinetic Isotope Effect (KIE) , where the deuterated compound reacts slightly faster than the unlabeled compound ( kH​/kD​≈0.95 )[2]. If the reaction proceeded via a stepwise SN​1 carbocation, a normal secondary KIE ( kH​/kD​>1 ) would be observed.

Strategy B: Carbon-13 Labeling at the Carboxyl Group

The Objective: Tracking transition-metal catalyzed decarboxylative cross-coupling. The Causality: When the carboxylic acid is labeled with 13 C, the extrusion of carbon dioxide during palladium- or copper-catalyzed coupling can be quantitatively tracked[4]. If the mechanism involves true decarboxylation, the 13 C label will be entirely lost as 13 CO 2​ (detectable via headspace IR or GC-MS), leaving an unlabeled biaryl product. If the coupling occurs at the aryl bromide site instead, the 13 C label is retained, easily verifiable by a massive 13 C-NMR shift.

Strategy C: Carbon-14 Labeling of the Aromatic Core

The Objective: Absolute mass balance in ADME profiling. The Causality: Unlike deuterium, which can be lost via metabolic oxidation (e.g., CYP450-mediated hydroxylation), a 14 C label embedded within the stable aromatic ring ensures that all downstream metabolites retain the radiotracer[5]. This provides a self-validating system for determining absolute bioavailability and excretion pathways.

Visualizations of Mechanistic Workflows

G SM 2-Bromo-5-methyl- benzoic acid Exch H/D Exchange (D2O, Ir-cat) SM->Exch Step 1 Int Deuterated Intermediate Exch->Int Isotope Incorporation Brom Radical Bromination (NBS, AIBN) Int->Brom Step 2 Prod 2-Bromo-5-(bromomethyl-d2) benzoic acid Brom->Prod Selective Halogenation

Synthesis workflow for deuterium-labeled 2-Bromo-5-(bromomethyl)benzoic acid.

G Probe Isotopic Probe (-CD2Br) SN2 Concerted SN2 Pathway Transition State Probe->SN2 SN1 Stepwise SN1 Pathway Carbocation Probe->SN1 Nu Nucleophile Attack Nu->SN2 KIE_Inv Inverse Secondary KIE (kH/kD ≈ 0.95) SN2->KIE_Inv Rate Analysis KIE_Norm Normal Secondary KIE (kH/kD ≈ 1.15) SN1->KIE_Norm Rate Analysis

Differentiating nucleophilic substitution mechanisms using secondary KIE measurements.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols describe the synthesis of the deuterated probe and its application in a self-validating KIE experiment.

Protocol 1: Synthesis of 2-Bromo-5-(bromomethyl- d2​ )benzoic acid
  • Isotope Exchange: Dissolve 2-bromo-5-methylbenzoic acid in a mixture of D 2​ O and THF. Introduce a homogeneous iridium catalyst to facilitate targeted H/D exchange at the benzylic methyl group. Heat at 80 °C for 24 hours to achieve >98% deuterium incorporation[3].

  • Intermediate Isolation: Extract the resulting 2-bromo-5-(methyl- d3​ )benzoic acid using ethyl acetate. Dry over anhydrous Na 2​ SO 4​ and concentrate under reduced pressure.

  • Radical Bromination: Dissolve the deuterated intermediate in benzotrifluoride (a greener alternative to CCl 4​ ). Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of benzoyl peroxide (BPO)[1].

  • Reflux & Purification: Reflux the mixture under an inert argon atmosphere for 5 hours. The radical mechanism selectively yields the target 2-bromo-5-(bromomethyl- d2​ )benzoic acid. Purify via flash column chromatography (silica gel, hexanes/ethyl acetate).

Protocol 2: Kinetic Isotope Effect (KIE) Measurement Workflow
  • Preparation: Prepare separate 0.1 M solutions of unlabeled 2-bromo-5-(bromomethyl)benzoic acid and the synthesized - d2​ labeled probe in anhydrous DMF.

  • Reaction Initiation: Introduce a standard nucleophile (e.g., sodium azide, 10 eq) to establish pseudo-first-order kinetic conditions. Maintain a constant temperature of 25 °C using a thermostated water bath.

  • Sampling: Withdraw 50 µL aliquots at precise 5-minute intervals. Immediately quench each aliquot in cold acetonitrile containing an internal standard to halt the reaction.

  • Quantification: Analyze the aliquots using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the decay of the starting materials.

  • Data Analysis: Plot ln([SM]t​/[SM]0​) versus time to extract the rate constants kH​ and kD​ . Calculate the KIE ratio ( kH​/kD​ ). A resulting value of ~0.95 definitively validates a concerted SN​2 mechanism[2].

References

  • Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules Chemical Reviews - ACS Publications[Link]

  • Reductive Carbonylation of Aryl Halides Employing a Two-Chamber Reactor: A Protocol for the Synthesis of Aryl Aldehydes Including 13C- and D-Isotope Labeling The Journal of Organic Chemistry - ACS Publications[Link]

  • Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals Annals of Pharmacotherapy / MedChemExpress [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-5-(bromomethyl)benzoic Acid

As researchers and developers in the pharmaceutical and chemical industries, our work with specialized reagents is foundational to innovation. However, with the power of these molecules comes the profound responsibility...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers in the pharmaceutical and chemical industries, our work with specialized reagents is foundational to innovation. However, with the power of these molecules comes the profound responsibility of ensuring their safe handling and disposal. 2-Bromo-5-(bromomethyl)benzoic acid, a halogenated organic compound, requires meticulous management to protect both laboratory personnel and the environment. This guide provides a comprehensive, experience-driven framework for its proper disposal, moving beyond mere compliance to foster a culture of intrinsic safety.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. While specific toxicological data for 2-Bromo-5-(bromomethyl)benzoic acid is not extensively published, its structure—containing a carboxylic acid and two bromine atoms—allows us to infer a hazard profile based on analogous compounds and chemical class properties.

Halogenated organic acids are typically classified as irritants and can be corrosive. Safety Data Sheets (SDS) for similar brominated benzoic acid derivatives indicate that the primary hazards include:

  • Skin Irritation/Corrosion: Causes skin irritation, and prolonged contact may lead to burns.[1][2]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[1][2]

  • Harmful if Swallowed: Ingestion can be harmful.[4]

During decomposition, such as in a fire, it can release toxic and corrosive gases like carbon oxides and hydrogen bromide.[1][5] Therefore, all disposal procedures are designed to contain the chemical, neutralize its reactivity where appropriate, and prevent its release into the environment.

Table 1: Inferred Hazard Profile for 2-Bromo-5-(bromomethyl)benzoic Acid

Hazard ClassificationDescriptionPrecautionary Statement Reference
Skin IrritationCauses skin irritation, potentially severe.P264, P280, P302+P352[1][3]
Eye Damage/IrritationCauses serious eye irritation or damage.P280, P305+P351+P338[1][3]
Respiratory IrritationMay cause respiratory irritation upon inhalation.P261, P271, P304+P340[1][3]
Environmental HazardHalogenated organic compounds can be persistent in the environment. Disposal must comply with regulations to prevent soil and water contamination.[1][6]P501[1][2][3]
The Cornerstone of Safe Disposal: Waste Segregation

The single most critical step in managing chemical waste is proper segregation at the source. Due to their unique disposal requirements and potential for reaction, halogenated organic compounds must not be mixed with non-halogenated organic waste or other waste streams.[7][8]

Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) regulates hazardous wastes, and spent halogenated solvents are specifically listed (F-listed wastes).[9][10] While 2-Bromo-5-(bromomethyl)benzoic acid itself is not a solvent, any waste generated from its use must be treated as hazardous halogenated organic waste to ensure compliance and proper final treatment, which is typically high-temperature incineration.[5][11][12]

Step-by-Step Disposal Protocols

The following protocols provide a clear workflow for managing different waste forms of 2-Bromo-5-(bromomethyl)benzoic acid.

Before handling any waste, ensure the following minimum PPE is worn:

  • Hand Protection: Nitrile or neoprene gloves. Always check the manufacturer's glove compatibility chart.[13]

  • Eye Protection: Chemical safety goggles or a face shield where splashing is possible.[5]

  • Body Protection: A fully buttoned lab coat.[13]

  • Work Area: All handling of open containers or waste transfer should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[13]

  • Do Not Attempt to Neutralize in the Lab: Do not mix the solid with other chemicals or attempt to neutralize it.

  • Container Integrity: Ensure the original container is securely sealed and in good condition. If the container is compromised, carefully overpack it into a larger, compatible, and properly labeled container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2-Bromo-5-(bromomethyl)benzoic acid".[14]

  • Disposal Request: Arrange for pickup through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service.[5] The ultimate disposal method will likely be chemical incineration in a facility equipped with afterburners and scrubbers to handle the resulting hydrogen bromide.[5][11]

This category includes gloves, weigh boats, filter paper, and silica gel contaminated with the compound.

  • Collection: Designate a specific, sealed container for "Solid Halogenated Organic Waste." A sealable plastic bag or a rigid container with a lid is appropriate.[6][14]

  • Segregation: Do not mix this waste with non-hazardous trash or other chemical waste streams.

  • Labeling: Clearly label the container with "Hazardous Waste: Solid Halogenated Organic Waste" and list the primary contaminant, "2-Bromo-5-(bromomethyl)benzoic acid".

  • Disposal: Once the container is full, arrange for pickup via your institution's EHS office.

  • Collection: Use a dedicated, compatible (glass or polyethylene) waste container for "Liquid Halogenated Organic Waste".[13][14]

  • pH Consideration: Do not mix with strong bases or oxidizing agents.[5] Keep the waste stream as simple as possible.

  • Labeling: The container must be clearly labeled "Hazardous Waste: Liquid Halogenated Organic Waste". List all components, including solvents and an approximate concentration of the benzoic acid derivative.

  • Secure Storage: Keep the container sealed when not in use and store it in a secondary containment bin in a well-ventilated area, away from incompatible materials.[2][3]

  • Disposal: Arrange for pickup through your EHS office for incineration or other approved treatment methods.[11] Under no circumstances should this waste be poured down the drain. [1][6]

An "empty" container that once held 2-Bromo-5-(bromomethyl)benzoic acid is still considered hazardous waste as it retains chemical residue.

  • Do Not Rinse into Sink: Do not rinse the container with water or solvent and discard the rinsate down the drain.

  • Handling: Treat the uncleaned container as you would the product itself.[6]

  • Disposal: Deface the original label to avoid confusion. Place the container in the designated solid hazardous waste stream, or follow your institution's specific procedure for empty hazardous chemical containers.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental release.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[6]

  • Control Ignition Sources: If any flammable solvents are involved, extinguish all nearby ignition sources.[14]

  • Don PPE: Before re-entering the area, don the appropriate PPE as described above.

  • Containment: For a solid spill, gently cover it with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne. Avoid sweeping the dry powder.[1]

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.[1][5]

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., soapy water), and collect the cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the waste container and dispose of it according to the protocols for solid waste.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with 2-Bromo-5-(bromomethyl)benzoic acid.

G cluster_0 cluster_1 Identify Waste Form cluster_2 Segregate into Correct Waste Container cluster_3 start Waste Generated (2-Bromo-5-(bromomethyl)benzoic acid) is_solid Solid? start->is_solid is_liquid Liquid? start->is_liquid is_labware Contaminated Labware/PPE? start->is_labware solid_waste Container: 'Solid Halogenated Organic Waste' (Unused chemical, spill cleanup) is_solid->solid_waste Yes liquid_waste Container: 'Liquid Halogenated Organic Waste' (Aqueous/Organic Solutions) is_liquid->liquid_waste Yes labware_waste Container: 'Solid Halogenated Organic Waste' (Gloves, paper, empty containers) is_labware->labware_waste Yes end_node Label Container Correctly & Arrange for EHS Pickup solid_waste->end_node liquid_waste->end_node labware_waste->end_node

Caption: Decision workflow for segregating 2-Bromo-5-(bromomethyl)benzoic acid waste.

By adhering to these scientifically grounded and procedurally robust guidelines, you can ensure that your critical research does not come at the cost of safety or environmental integrity. Trust in these protocols is built upon a foundation of chemical understanding and regulatory diligence.

References

  • Benchchem.
  • Ideal Response. What is bromine and what are the safe disposal and recycling methods? (March 18, 2025).
  • AK Scientific, Inc. Safety Data Sheet: 2-Bromo-5-hydroxybenzoic acid.
  • Fisher Scientific.
  • Fisher Scientific. Safety Data Sheet: 2-(Bromomethyl)benzoic acid. (December 25, 2025).
  • Benchchem. Personal protective equipment for handling 2-Bromobenzoic acid.
  • Tokyo Chemical Industry. Safety Data Sheet: 4-(Bromomethyl)benzoic Acid. (October 28, 2025).
  • Sigma-Aldrich. 2-Bromo-5-methylbenzoic acid 97.
  • U.S. Environmental Protection Agency.
  • Oxford Lab Fine Chem.
  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine.
  • Fisher Scientific. Safety Data Sheet: 5-Bromo-2-methylbenzoic acid. (December 26, 2025).
  • Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry.
  • Washington State University.
  • University of North Carolina at Chapel Hill. Environment, Health and Safety: Organic Solvents.
  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.

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